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  • Product: 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride
  • CAS: 952281-56-0

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-(4-Methylpiperazin-1-yl)benzonitrile Hydrochloride

Executive Summary The synthesis of 2-(4-methylpiperazin-1-yl)benzonitrile hydrochloride represents a fundamental transformation in medicinal chemistry, frequently utilized to generate building blocks for central nervous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-(4-methylpiperazin-1-yl)benzonitrile hydrochloride represents a fundamental transformation in medicinal chemistry, frequently utilized to generate building blocks for central nervous system (CNS) agents and kinase inhibitors. This technical guide outlines a highly efficient, two-step synthetic workflow: a Nucleophilic Aromatic Substitution (SNAr) followed by controlled hydrochloride salt precipitation.

Mechanistic Rationale and Reagent Selection

The core carbon-nitrogen bond formation relies on an SNAr mechanism.

The Electrophile: 2-Fluorobenzonitrile

While 2-chlorobenzonitrile is often cheaper, 2-fluorobenzonitrile is the superior electrophile for SNAr. In aliphatic SN2 reactions, fluorine is a poor leaving group; however, in SNAr, the rate-determining step is the formation of the anionic Meisenheimer complex. The extreme electronegativity of the fluorine atom inductively stabilizes this intermediate, drastically accelerating the reaction[1]. The ortho-cyano group acts as a powerful electron-withdrawing group (EWG), lowering the lowest unoccupied molecular orbital (LUMO) of the aromatic ring and directing the nucleophilic attack.

The Nucleophile and Base

1-Methylpiperazine acts as the nucleophile. Because it is a secondary amine, its attack on the aromatic ring generates a protonated intermediate. Potassium carbonate (K 2​ CO 3​ ) is selected as the base over organic amines (like triethylamine) because it provides a heterogeneous basic environment in polar aprotic solvents, effectively scavenging the generated hydrofluoric acid without competing as a nucleophile.

Solvent Dynamics

N,N-Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent, DMF heavily solvates the potassium cation (K + ), leaving the carbonate anion (CO 32−​ ) "naked" and highly reactive. This maximizes the deprotonation rate of the piperazinium intermediate, driving the reaction forward.

Synthetic Workflow

G R1 2-Fluorobenzonitrile + 1-Methylpiperazine Step1 Step 1: SNAr Reaction (K2CO3, DMF, 90°C, 8h) R1->Step1 Int1 2-(4-Methylpiperazin-1-yl)benzonitrile (Free Base) Step1->Int1 Aqueous Workup & Extraction Step2 Step 2: Salt Formation (4M HCl in Dioxane, Et2O, 0°C) Int1->Step2 Prod 2-(4-Methylpiperazin-1-yl)benzonitrile HCl Step2->Prod Precipitation & Filtration

Synthetic workflow for 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride.

Quantitative Data: Reaction Optimization

Prior to scale-up, reaction conditions were optimized to minimize side products and maximize the yield of the free base. As shown in Table 1, polar aprotic solvents combined with inorganic bases at elevated temperatures yielded the best results.

Table 1: Optimization of SNAr Reaction Conditions

EntrySolventBaseTemperature (°C)Time (h)Yield (%)Observation
1EthanolTEA (2.0 eq)80 (Reflux)1245Incomplete conversion
2AcetonitrileK 2​ CO 3​ (2.0 eq)80 (Reflux)1068Moderate reaction rate
3 DMF K 2​ CO 3​ (2.0 eq) 90 8 92 Complete conversion, clean profile
4DMSODIPEA (2.0 eq)100689Difficult solvent removal

Note: Entry 3 was selected as the standard protocol due to the optimal balance of high yield and ease of downstream workup.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Free Base (SNAr)

Self-Validation Cue: The reaction mixture will transition from a clear solution to a cloudy suspension as KF and KHCO 3​ precipitate during the reaction.

  • Setup : To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorobenzonitrile (10.0 g, 82.6 mmol, 1.0 eq) and anhydrous DMF (80 mL).

  • Reagent Addition : Add finely powdered anhydrous K 2​ CO 3​ (22.8 g, 165.2 mmol, 2.0 eq) followed by 1-methylpiperazine (9.9 g, 11.0 mL, 99.1 mmol, 1.2 eq).

  • Heating : Flush the system with nitrogen and heat the mixture to 90 °C in an oil bath for 8 hours.

  • Monitoring : Monitor the reaction via TLC (Silica gel, Eluent: DCM/MeOH 9:1, UV visualization at 254 nm). The starting material ( Rf​≈0.8 ) should be completely consumed, replaced by a lower-running product spot ( Rf​≈0.3 ).

  • Workup : Cool the mixture to room temperature and pour it into 300 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Purification : Combine the organic layers and wash extensively with brine (5 × 100 mL). Crucial Step: Multiple brine washes are required to partition the highly polar DMF out of the organic phase. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to afford the crude free base as a pale yellow oil.

Step 2: Hydrochloride Salt Formation

Rationale: The free base of piperazine derivatives is often an oily, hygroscopic liquid. Conversion to the hydrochloride salt ensures a stable, highly crystalline, and water-soluble powder suitable for long-term storage and biological assays[2].

  • Dissolution : Dissolve the crude 2-(4-methylpiperazin-1-yl)benzonitrile (~15.5 g) in anhydrous diethyl ether (150 mL). If solubility is poor, add a minimal amount of dichloromethane (DCM) until a clear solution is achieved.

  • Cooling : Cool the flask to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Acidification : Dropwise add 4.0 M HCl in dioxane (20.0 mL, 80.0 mmol, ~1.05 eq based on crude yield) over 15 minutes. Self-Validation Cue: A thick, white precipitate will form immediately upon the addition of the acid.

  • Maturation : Stir the suspension at 0 °C for an additional 1 hour to ensure complete crystallization.

  • Isolation : Filter the precipitate rapidly through a Buchner funnel under vacuum. Wash the filter cake with cold anhydrous diethyl ether (2 × 30 mL) to remove any unreacted starting materials or colored impurities.

  • Drying : Transfer the solid to a vacuum desiccator and dry under high vacuum at 40 °C for 12 hours to afford 2-(4-methylpiperazin-1-yl)benzonitrile hydrochloride as a white powder.

Analytical Characterization

To ensure scientific integrity, the synthesized compound should be validated against the following expected analytical parameters:

  • Appearance : White to off-white crystalline powder.

  • LC-MS (ESI+) : Calculated for C 12​ H 16​ N 3​ + [M+H] + : 202.13; Found: 202.1.

  • 1 H NMR (400 MHz, DMSO- d6​ ) : δ 10.85 (br s, 1H, HCl proton), 7.75 (dd, J=7.8,1.5 Hz, 1H), 7.62 (td, J=7.8,1.5 Hz, 1H), 7.25 (d, J=8.0 Hz, 1H), 7.15 (t, J=7.5 Hz, 1H), 3.65 - 3.45 (m, 4H, piperazine CH 2​ ), 3.25 - 3.05 (m, 4H, piperazine CH 2​ ), 2.80 (s, 3H, N-CH 3​ ).

Sources

Exploratory

2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride CAS number

An In-Depth Technical Guide to 2-(4-Methylpiperazin-1-yl)benzonitrile Hydrochloride: A Promising Scaffold in Antiviral Drug Discovery Introduction 2-(4-Methylpiperazin-1-yl)benzonitrile and its hydrochloride salt represe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-(4-Methylpiperazin-1-yl)benzonitrile Hydrochloride: A Promising Scaffold in Antiviral Drug Discovery

Introduction

2-(4-Methylpiperazin-1-yl)benzonitrile and its hydrochloride salt represent a class of heterocyclic compounds that have garnered significant interest within the scientific community, particularly in the field of medicinal chemistry and drug development. This guide provides a comprehensive overview of this molecule, focusing on its chemical identity, synthesis, applications as a potent antiviral agent, and essential safety and handling protocols. The core structure, which combines a benzonitrile moiety with a 1-methylpiperazine group, serves as a versatile scaffold for the development of novel therapeutic agents. Its prominence has been particularly highlighted in the discovery of inhibitors for the Hepatitis C Virus (HCV).

While the free base, 2-(4-Methylpiperazin-1-yl)benzonitrile, is well-documented with the CAS number 85803-63-0, a specific CAS registry number for its hydrochloride salt is not consistently reported in publicly available databases. For the purpose of this guide, we will refer to the properties and synthesis of the hydrochloride salt, a common form for improving the solubility and handling of amine-containing pharmaceuticals.

Physicochemical Properties

The physicochemical properties of 2-(4-Methylpiperazin-1-yl)benzonitrile are crucial for its application in research and development. The following table summarizes key properties, primarily for the free base, as experimental data for the hydrochloride salt is limited.

PropertyValueSource(s)
CAS Number (Free Base) 85803-63-0[1]
Molecular Formula C₁₃H₁₇N₃[2]
Molecular Weight 215.29 g/mol [2]
Appearance Not explicitly stated, likely a solidN/A
Boiling Point (Predicted) 356.5±37.0 °C[3]
Density (Predicted) 1.14 g/cm³[3]
Storage Temperature 2-8°C, Refrigerator[2]

Synthesis and Chemical Workflow

The synthesis of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride can be achieved through a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt. The following protocols are based on established synthetic methodologies for analogous compounds.[4][5]

Part 1: Synthesis of 2-(4-Methylpiperazin-1-yl)benzonitrile (Free Base)

This synthesis involves a nucleophilic aromatic substitution reaction between 2-fluorobenzonitrile and 1-methylpiperazine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorobenzonitrile (1.0 eq) and 1-methylpiperazine (1.5 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the reaction mixture. The base acts as a scavenger for the hydrofluoric acid (HF) byproduct.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel.

Synthesis_Workflow reagent1 2-Fluorobenzonitrile conditions K₂CO₃, DMSO 80-100°C reagent1->conditions reagent2 1-Methylpiperazine reagent2->conditions intermediate 2-(4-Methylpiperazin-1-yl)benzonitrile (Free Base) conditions->intermediate Nucleophilic Aromatic Substitution hcl HCl in Ether intermediate->hcl product 2-(4-Methylpiperazin-1-yl)benzonitrile HCl hcl->product Salt Formation

Caption: Synthetic workflow for 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride.

Part 2: Preparation of 2-(4-Methylpiperazin-1-yl)benzonitrile Hydrochloride

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.[4]

Experimental Protocol:

  • Dissolution: Dissolve the purified 2-(4-Methylpiperazin-1-yl)benzonitrile in a minimal amount of a suitable solvent, such as methanol or ethyl acetate.

  • Acidification: Cool the solution in an ice bath and add a solution of 2 M hydrogen chloride (HCl) in diethyl ether dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Applications in Drug Development: A Focus on HCV Inhibition

The 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold has been identified as a highly promising framework for the development of novel antiviral agents, particularly against the Hepatitis C Virus (HCV).[6][7]

Mechanism of Action: HCV Entry Inhibition

Derivatives of 2-(4-Methylpiperazin-1-yl)benzonitrile have been shown to act as potent HCV entry inhibitors.[6] This mechanism is distinct from many direct-acting antivirals that target viral replication enzymes. By blocking the entry of the virus into host cells, these compounds can prevent the initiation of infection.

Research suggests that this class of compounds may exert their antiviral activity by targeting the HCV envelope glycoprotein E1.[7][8] The E1 and E2 glycoproteins on the surface of the virus are essential for binding to host cell receptors and mediating the fusion of the viral and host cell membranes, a critical step for viral entry. By binding to E1, these inhibitors are thought to disrupt this process.

HCV_Entry_Inhibition cluster_inhibition Inhibition of Viral Entry HCV HCV Virion E1 E2 Inhibitor 2-(4-Methylpiperazin-1-yl) benzonitrile Derivative HCV:e1->Inhibitor Receptor Host Cell Receptor HCV->Receptor Binding HostCell Host Cell Inhibitor->HostCell Blocks Fusion Receptor->HostCell Internalization

Caption: Proposed mechanism of HCV entry inhibition.

The development of HCV entry inhibitors is of significant interest as they could be used in combination with existing direct-acting antivirals to increase efficacy and combat drug resistance.[9]

Safety and Handling

As a research chemical, 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride should be handled with care by trained professionals in a laboratory setting. The following safety precautions are based on data for similar piperazine and benzonitrile derivatives.[10][11]

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[10][11]

  • Skin Corrosion/Irritation: May cause skin irritation.[11]

  • Eye Damage/Irritation: May cause serious eye irritation.[11]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[10]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10]

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately.[10]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[10]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Conclusion

2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride is a valuable chemical entity with significant potential in the field of drug discovery. Its role as a scaffold for the development of potent HCV entry inhibitors underscores its importance to the scientific community. This guide has provided a detailed overview of its chemical identity, synthesis, mechanism of action, and essential safety protocols to aid researchers and drug development professionals in their work with this compound. Further investigation into this and related molecules is warranted to explore their full therapeutic potential.

References

  • Yao, L., et al. (2020). 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. Journal of Medicinal Chemistry, 63(11), 5972-5989. [Link]

  • PubMed. (2020). 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. National Center for Biotechnology Information. [Link]

  • PubMed. (2022). Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. National Center for Biotechnology Information. [Link]

  • Zhao, Y., et al. (2022). Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors. Pharmaceuticals, 15(5), 632. [Link]

  • MolPort. (n.d.). 2-[(piperazin-1-yl)methyl]benzonitrile hydrochloride. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Journal of Medicinal Chemistry, 65(3), 2107-2121. [Link]

  • Pharmaffiliates. (n.d.). 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile. Retrieved from [Link]

  • International Paint (Korea) Limited. (2018).
  • Fisher Scientific. (2023).
  • NextSDS. (n.d.). 2-(4-METHYLPIPERAZIN-1-YL)BENZONITRILE — Chemical Substance Information. Retrieved from [Link]

  • Sigma-Aldrich. (2026).
  • Tokyo Chemical Industry. (2024).
  • MolPort. (n.d.). 2-[(3-methylpiperazin-1-yl)methyl]benzonitrile hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (R)-4-(4-(4-benzoyl-2-methylpiperazin-1-yl)phthalazin-1-yl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[4][9]benzoquinone hydrochloride. [Link]

  • Yildiz, I., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4338. [Link]

  • FAQ. (2023). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?.
  • MDPI. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0). Retrieved from [Link]

  • Riverland Trading. (n.d.). Benzonitrile Supplier | 100-47-0. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)benzonitrile Hydrochloride: A Cornerstone in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride, a key molecular scaffold in contemporary medicinal chemistry. Addressed to researchers, scientists, and prof...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride, a key molecular scaffold in contemporary medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's history, synthesis, and the significant pharmacological impact of its derivatives.

Introduction: The Unassuming Power of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular motifs consistently reappear in the architecture of successful therapeutic agents. The arylpiperazine and benzonitrile moieties are prime examples of such "privileged structures." 2-(4-Methylpiperazin-1-yl)benzonitrile, particularly in its hydrochloride salt form for improved solubility and handling, represents a confluence of these two powerful pharmacophores. While not a therapeutic agent in itself, this compound serves as a critical building block, a foundational element upon which a diverse array of potent and selective drug candidates have been constructed. Its utility spans a wide range of therapeutic areas, from antiviral and anticancer agents to treatments for neurological disorders. This guide will illuminate the scientific journey of this compound, from its chemical principles to its role in the development of next-generation therapeutics.

The Genesis of a Key Building Block: A Historical Perspective

The precise moment of the first synthesis of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride is not prominently documented in a singular, seminal publication. Its emergence is more of an evolutionary tale, rooted in the broader history of its constituent parts: the arylpiperazine and benzonitrile scaffolds.

The arylpiperazine moiety has been a cornerstone of medicinal chemistry for decades, recognized for its ability to interact with a variety of biological targets and its favorable pharmacokinetic properties.[1][2] This versatile scaffold is a key component in numerous approved drugs, particularly those targeting the central nervous system.[2]

Similarly, the benzonitrile group, a benzene ring substituted with a nitrile (-C≡N) group, has a rich history in organic chemistry, first being synthesized in 1844.[3][4] Initially used as a solvent and chemical intermediate, the benzonitrile moiety's unique electronic properties and metabolic stability have made it an increasingly important pharmacophore in modern drug design.[3]

The combination of these two scaffolds into structures like 2-(4-Methylpiperazin-1-yl)benzonitrile likely arose from the systematic exploration of chemical space by medicinal chemists aiming to create novel compounds with desirable drug-like properties. The value of this specific compound lies in its utility as a readily available and versatile intermediate for the synthesis of more complex molecules.

Synthesis and Physicochemical Characteristics

The synthesis of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride is a multi-step process that can be achieved through several established synthetic routes. A common approach involves the nucleophilic aromatic substitution reaction between a suitable halobenzonitrile and 1-methylpiperazine.

General Synthetic Pathway

A plausible and commonly employed synthetic route is outlined below. This process is a self-validating system, relying on well-understood and robust chemical transformations.

Step 1: Nucleophilic Aromatic Substitution

The synthesis typically begins with the reaction of 2-fluorobenzonitrile with 1-methylpiperazine. The fluorine atom at the ortho position is activated towards nucleophilic substitution by the electron-withdrawing nitrile group.

*dot graph TD { rankdir=LR; node [shape=plaintext]; A [label="2-Fluorobenzonitrile"]; B [label="1-Methylpiperazine"]; C [label="2-(4-Methylpiperazin-1-yl)benzonitrile"]; A -- "K2CO3, DMSO, Heat" --> C; B -- "K2CO3, DMSO, Heat" --> C; } *dot A generalized reaction scheme for the synthesis of the core scaffold.

Step 2: Hydrochloride Salt Formation

To improve the compound's solubility and stability for research and development purposes, the free base is converted to its hydrochloride salt. This is typically achieved by treating a solution of the free base in a suitable organic solvent with hydrochloric acid.

*dot graph TD { rankdir=LR; node [shape=plaintext]; A [label="2-(4-Methylpiperazin-1-yl)benzonitrile (Free Base)"]; B [label="HCl (in Ether or Isopropanol)"]; C [label="2-(4-Methylpiperazin-1-yl)benzonitrile Hydrochloride"]; A -- " " --> C; B -- " " --> C; } *dot Conversion of the free base to its hydrochloride salt.

Physicochemical Properties

The hydrochloride salt of 2-(4-Methylpiperazin-1-yl)benzonitrile is typically a white to off-white solid. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 85803-63-0 (for the free base)
Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol (for the free base)
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water and polar organic solventsGeneral knowledge

The Pharmacological Significance: A Scaffold for Innovation

The true value of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride lies in its role as a versatile scaffold for the development of a wide range of biologically active compounds. Its derivatives have shown significant promise in various therapeutic areas.

Antiviral Activity: Targeting HCV Entry

Recent research has highlighted the potential of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives as potent inhibitors of the Hepatitis C Virus (HCV).[5][6] A notable example is the derivative L0909, which was identified as an HCV entry inhibitor.[6][7] Structure-activity relationship (SAR) studies have shown that modifications to the arylpiperazine and benzonitrile moieties can significantly impact antiviral potency.[5]

*dot graph TD { rankdir=LR; subgraph "HCV Entry Inhibition" A[HCV Virus] --> B{Host Cell Receptor}; B --> C[Viral Entry]; D["2-((4-arylpiperazin-1-yl)methyl)benzonitrile Derivatives"] -.-> B; end } *dot Simplified pathway showing the inhibition of HCV entry.

Anticancer Potential: A New Frontier for Arylpiperazines

Arylpiperazine derivatives have garnered significant attention for their potential as anticancer agents.[1] The 2-(4-Methylpiperazin-1-yl)benzonitrile scaffold provides a robust platform for the design of molecules that can interact with various cancer-related targets. Derivatives have been investigated for their ability to inhibit cell proliferation in various cancer cell lines.[8]

Central Nervous System (CNS) Applications

Given the prevalence of the arylpiperazine motif in CNS-active drugs, it is plausible that derivatives of 2-(4-Methylpiperazin-1-yl)benzonitrile could be explored for neurological disorders. The scaffold's ability to be readily modified allows for the fine-tuning of properties required for blood-brain barrier penetration and interaction with CNS targets.[2]

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis and analysis of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride and its derivatives.

Synthesis of 2-(4-Methylpiperazin-1-yl)benzonitrile
  • Reaction Setup: To a solution of 2-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture at 120-140°C for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified 2-(4-Methylpiperazin-1-yl)benzonitrile free base in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride.

High-Performance Liquid Chromatography (HPLC) Analysis

A standard method for assessing the purity of the final compound is reverse-phase HPLC.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

*dot graph TD { rankdir=LR; subgraph "HPLC Workflow" A[Sample Preparation] --> B[Injection]; B --> C[Separation on C18 Column]; C --> D[UV Detection]; D --> E[Data Analysis]; end } *dot A typical workflow for HPLC analysis.

Conclusion: A Scaffold with a Bright Future

2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride, while not a therapeutic agent itself, stands as a testament to the power of strategic molecular design. Its history is intertwined with the rise of privileged scaffolds in medicinal chemistry. The versatility of this compound, coupled with the proven track record of its constituent moieties, ensures its continued relevance in the quest for novel and effective therapies. As our understanding of disease biology deepens, scaffolds like this will continue to be invaluable tools in the hands of medicinal chemists, enabling the creation of the next generation of life-saving drugs.

References

  • Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Journal of Medicinal Chemistry. (2022). [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. (2025). [Link]

  • Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. PubMed. (2022). [Link]

  • (R)-4-(4-(4-benzoyl-2-methylpiperazin-1-yl)phthalazin-1-yl)benzonitrile. PubChem. [Link]

  • 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. PubMed. (2020). [Link]

  • Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models. PMC. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. [Link]

  • Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. Journal of Materials Chemistry C. (2021). [Link]

  • Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[7][9]benzoquinone hydrochloride. ResearchGate. (2016). [Link]

  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers in Chemistry. (2022). [Link]

  • Chemical Properties of Benzonitrile (CAS 100-47-0). Cheméo. [Link]

  • A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. (2022). [Link]

  • In-silico ADME Evaluation and Molecular Docking of a Novel Compound' 2-(4-Allylpiperazin-1-Yl)-1-(1-(4-Nitrophenyl)-1h-Tetrazol-5-Yl) Ethanone' as Potential Antimicrobial Agents. ResearchGate. (2024). [Link]

  • Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators. MDPI. (2022). [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • Application of benzonitrile compound in preparation of antitumor drugs.
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  • Benzonitrile. Wikipedia. [Link]

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  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Semantic Scholar. (2022). [Link]

  • 2-(4-Acetylpiperazin-1-yl)sulfonylbenzonitrile. PubChem. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. (2015). [Link]

  • Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers in Chemistry. (2025). [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. (2021). [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis and Characterization of 2-(4-Methylpiperazin-1-yl)benzonitrile Hydrochloride

Introduction: A Versatile Scaffold in Modern Drug Discovery 2-(4-Methylpiperazin-1-yl)benzonitrile and its hydrochloride salt are heterocyclic compounds that have garnered significant interest within the fields of medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

2-(4-Methylpiperazin-1-yl)benzonitrile and its hydrochloride salt are heterocyclic compounds that have garnered significant interest within the fields of medicinal chemistry and drug development. The molecule incorporates a benzonitrile moiety and a 1-methylpiperazine group, both of which are prevalent structural motifs in a wide array of biologically active compounds. The piperazine ring, in particular, is a common scaffold in pharmaceuticals due to its ability to improve aqueous solubility and oral bioavailability. This application note provides a comprehensive guide to the synthesis, purification, and characterization of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride, intended for researchers, scientists, and professionals in drug development.

The strategic combination of the benzonitrile and methylpiperazine functionalities makes this compound a valuable intermediate and a potential pharmacophore. For instance, derivatives of piperazinyl-benzonitrile have been investigated for their potential as antiviral agents, including inhibitors of the Hepatitis C Virus (HCV)[1][2]. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further research and development involving this versatile chemical entity.

Materials and Equipment

This section outlines the necessary reagents and equipment for the successful execution of the synthesis, purification, and characterization of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride.

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
2-FluorobenzonitrileReagentSigma-Aldrich, Acros Organics, etc.High purity is recommended for optimal yield and purity.
1-MethylpiperazineReagentSigma-Aldrich, Acros Organics, etc.Should be stored under nitrogen to prevent degradation.
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific, VWR, etc.Should be finely powdered and dried before use.
Dimethyl Sulfoxide (DMSO)AnhydrousAcros Organics, Sigma-Aldrich, etc.Use of anhydrous solvent is critical to prevent side reactions.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific, VWR, etc.Used for extraction.
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific, VWR, etc.Used as a drying agent.
Diethyl Ether (Et₂O)ACS GradeFisher Scientific, VWR, etc.Used for trituration and washing.
Hydrochloric Acid (HCl) in Diethyl Ether2.0 M SolutionSigma-AldrichCommercially available solution is recommended for consistency.
Deuterated Chloroform (CDCl₃)NMR GradeCambridge Isotope Laboratories, etc.For NMR analysis.
Methanol (MeOH)HPLC GradeFisher Scientific, VWR, etc.For mass spectrometry.
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Vacuum pump

  • Melting point apparatus

  • High-resolution Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (ESI or other suitable ionization method)

  • Infrared (IR) spectrometer

  • Standard laboratory glassware and consumables

Experimental Protocols

The synthesis of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride is a two-step process involving a nucleophilic aromatic substitution to form the free base, followed by its conversion to the hydrochloride salt.

Part 1: Synthesis of 2-(4-Methylpiperazin-1-yl)benzonitrile (Free Base)

This procedure is based on established methods for nucleophilic aromatic substitution on activated aryl halides[2]. The reaction involves the displacement of a fluoride ion from 2-fluorobenzonitrile by the secondary amine of 1-methylpiperazine.

Reaction Scheme:

Synthesis_of_Free_Base start_materials 2-Fluorobenzonitrile + 1-Methylpiperazine intermediate Meisenheimer-like intermediate start_materials->intermediate K₂CO₃, DMSO, Heat product 2-(4-Methylpiperazin-1-yl)benzonitrile intermediate->product Elimination byproduct KF + H₂O Hydrochloride_Formation free_base 2-(4-Methylpiperazin-1-yl)benzonitrile product 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride free_base->product Protonation hcl HCl in Et₂O

Sources

Application

Application Notes: The Strategic Role of 2-(4-Methylpiperazin-1-yl)benzonitrile Hydrochloride in Modern Drug Discovery

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride. While direct...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride. While direct therapeutic applications of this specific molecule are not extensively documented, its constituent moieties—the 2-benzonitrile and the 4-methylpiperazine groups—represent privileged scaffolds in medicinal chemistry. This guide elucidates the value of this compound as a versatile starting material and structural fragment for the synthesis of novel therapeutic agents. We will explore the chemical rationale behind its use, provide detailed protocols for its incorporation into screening assays, and present case studies of structurally related compounds that have shown significant biological activity, particularly as antiviral agents.

Compound Profile and Physicochemical Characteristics

2-(4-Methylpiperazin-1-yl)benzonitrile is a bifunctional organic molecule that combines two key pharmacophoric features onto a single, synthetically tractable scaffold. The hydrochloride salt form is typically supplied to enhance stability and aqueous solubility, facilitating its use in biological assays and synthetic reactions.

Table 1: Physicochemical Properties

Property Value Source
Chemical Name 2-(4-Methyl-1-piperazinyl)benzonitrile hydrochloride -
CAS Number 85803-63-0 (for free base) [1]
Molecular Formula C₁₃H₁₇N₃ · HCl -
Molecular Weight 251.76 g/mol (hydrochloride salt) [2]
Appearance Typically a white to off-white solid -

| Key Features | Aromatic Nitrile, Tertiary Amine (Piperazine) | - |

Protocol 1: Preparation of Stock Solutions for Screening

The hydrochloride salt form improves the handling and dissolution of the compound for in vitro assays.

Causality: Working with a well-dissolved, sterile-filtered stock solution is critical to avoid compound precipitation in assay media, which can lead to inaccurate concentration-response curves and false-positive or false-negative results. DMSO is the solvent of choice for its ability to dissolve a wide range of organic molecules at high concentrations.

Materials:

  • 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for sterile applications)

Procedure:

  • Weighing: Tare a sterile vial on a calibrated balance. Carefully weigh the desired amount of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride. For example, to prepare a 10 mM stock solution, weigh 2.52 mg for every 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly for 2-3 minutes or until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional): If the stock solution is to be used in sterile cell culture assays, it can be passed through a 0.22 µm DMSO-compatible syringe filter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Keep protected from light.

The Pharmacophoric Value of Constituent Moieties

The utility of 2-(4-Methylpiperazin-1-yl)benzonitrile in drug discovery stems from the established roles of its two primary structural components.

The Benzonitrile Group: A Versatile Bioisostere and H-Bond Acceptor

The nitrile (-C≡N) group is a valuable functional group in drug design.[3] Its linear geometry and electronic properties allow it to act as a bioisosteric replacement for other groups like carbonyls or alkynes. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, facilitating critical interactions with biological targets.[3] More than 30 nitrile-containing pharmaceuticals have been approved, highlighting the group's acceptance in drug development.[3]

The 4-Methylpiperazine Moiety: A "Solubility Handle" and Target Binder

Piperazine and its N-substituted derivatives are ubiquitous in medicinal chemistry. The 4-methylpiperazine group, in particular, offers several advantages:

  • Improved Pharmacokinetics: The basic nitrogen atom is typically protonated at physiological pH, which can significantly enhance the aqueous solubility of the parent molecule.

  • Metabolic Stability: The N-methyl group can prevent N-dealkylation at that position, a common metabolic pathway for secondary amines.

  • Target Interaction: The piperazine ring is a common pharmacophore that binds to a wide range of targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels.[4][5][6]

Caption: Key pharmacophoric features of the title scaffold.

Application in Antiviral Drug Discovery: A Case Study

While the title compound itself is a building block, a closely related chemical series, 2-((4-arylpiperazin-1-yl)methyl)benzonitriles , has been identified as a potent class of Hepatitis C Virus (HCV) inhibitors with a novel mechanism of action.[7][8] This provides a powerful blueprint for how the 2-(4-methylpiperazin-1-yl)benzonitrile scaffold can be elaborated into active drug candidates.

Mechanism of Action: HCV Entry Inhibition

Studies on lead compounds from this series, such as L0909, revealed that they block HCV replication by acting at the virus entry stage.[8][9] Further investigation suggests that these molecules may directly target the HCV E1 envelope protein, a key component of the viral machinery for entering host cells.[9][10] This mechanism is distinct from many approved direct-acting antivirals, offering potential for combination therapy and overcoming resistance.[7][8]

Table 2: Example Activity of a Related HCV Inhibitor

Compound Structure HCVcc EC₅₀ (µM) Cytotoxicity CC₅₀ (µM) Selectivity Index (SI)
L0909 2-((4-(4-chlorophenyl)piperazin-1-yl)methyl)benzonitrile 0.022 >13.3 >600

Data sourced from Zhang et al., J Med Chem, 2020.[8]

Protocol 2: In Vitro HCV Cell Culture (HCVcc) Assay for Antiviral Activity

This protocol outlines a standard workflow for evaluating the antiviral efficacy of compounds derived from the 2-(4-methylpiperazin-1-yl)benzonitrile scaffold against HCV.

Causality: This cell-based assay is a crucial first step to determine if a compound can inhibit viral replication in a biologically relevant system. Using Huh7.5 cells, which are highly permissive to HCV infection, allows for robust measurement of changes in viral load upon compound treatment.

Materials:

  • Huh7.5 human hepatoma cells

  • Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • HCV Jc1 virus stock

  • Compound stock solutions (prepared as in Protocol 1)

  • 96-well cell culture plates

  • RNA extraction kit

  • Reagents for quantitative reverse-transcription PCR (qRT-PCR) targeting the HCV genome

Procedure:

  • Cell Seeding: Seed Huh7.5 cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMEM. Typically, an 8-point, 3-fold dilution series is created, starting from a maximum concentration of ~50 µM.

  • Infection and Treatment: Remove the old medium from the cells. Infect the cells with HCV Jc1 virus at a multiplicity of infection (MOI) of 0.1 in the presence of the diluted test compounds. Include "virus only" (positive control) and "cells only" (negative control) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Endpoint Analysis (qRT-PCR):

    • Wash the cells with PBS and lyse them directly in the wells.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify HCV RNA levels using a one-step qRT-PCR assay with primers and probes specific to the HCV 5' untranslated region (UTR).

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each compound concentration relative to the "virus only" control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the 50% effective concentration (EC₅₀).

    • Simultaneously, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be run in parallel on uninfected cells to determine the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI = CC₅₀ / EC₅₀) is a key measure of the compound's therapeutic window.

A 1. Seed Huh7.5 Cells (1x10⁴ cells/well) B 2. Add Serial Dilutions of Test Compound A->B C 3. Infect with HCV Jc1 Virus (MOI = 0.1) B->C D 4. Incubate for 72 hours C->D E 5. Extract Total RNA D->E F 6. Quantify HCV RNA via qRT-PCR E->F G 7. Calculate EC₅₀ and CC₅₀ F->G

Caption: Workflow for the in vitro HCVcc antiviral assay.

Synthetic Utility and Diversification Strategies

The true value of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride lies in its potential as a versatile building block. Medicinal chemists can leverage its structure to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.

Caption: Potential points of synthetic diversification.

Protocol 3: General Procedure for Suzuki Coupling on a Halogenated Benzonitrile Scaffold

This protocol describes a representative method for diversifying the benzonitrile ring, assuming a halogen (e.g., Br, Cl) is present at a position amenable to cross-coupling.

Causality: Palladium-catalyzed cross-coupling reactions like the Suzuki coupling are cornerstone transformations in medicinal chemistry. They allow for the modular and efficient construction of C-C bonds, enabling chemists to rapidly explore how different aromatic or heterocyclic groups at a specific position impact biological activity.

Materials:

  • Halogenated 2-(4-methylpiperazin-1-yl)benzonitrile derivative (e.g., 4-bromo-)

  • Aryl or heteroaryl boronic acid or pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, or Toluene/Water mixture)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a Schlenk flask or microwave vial, add the halogenated benzonitrile starting material (1.0 eq), the boronic acid derivative (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.05-0.10 eq).

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent Addition: Add the anhydrous solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride is a high-value chemical tool for drug discovery. Its structure combines two pharmacologically significant motifs, making it an ideal starting point for the synthesis of compound libraries targeting a wide array of diseases. As demonstrated by the success of structurally related HCV entry inhibitors, strategic elaboration of this scaffold can lead to the discovery of potent and novel therapeutic agents. The protocols and conceptual frameworks provided herein offer a guide for researchers to effectively utilize this compound in their drug discovery programs.

References

  • Mepiprazole - Wikipedia. Wikipedia. [Link]

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  • MEPIPRAZOLE. Inxight Drugs. [Link]

  • Mepiprazole. THE MERCK INDEX* O N L I N E. [Link]

  • 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. ACS Publications. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. ACS Publications. [Link]

  • 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. PubMed. [Link]

  • 2-(4-METHYLPIPERAZIN-1-YL)BENZONITRILE — Chemical Substance Information. NextSDS. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. [Link]

  • Metabolism of BPI-460372, a Novel Covalent Inhibitor of Hippo Signaling Pathway Transcriptional Enhanced Associate Domain, in Preclinical Species and Human. Semantic Scholar. [Link]

  • 2-[(3-methylpiperazin-1-yl)methyl]benzonitrile hydrochloride. Molport. [Link]

  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. [Link]

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PMC. [Link]

  • (R)-4-(4-(4-benzoyl-2-methylpiperazin-1-yl)phthalazin-1-yl)benzonitrile. PubChem. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. PubMed. [Link]

  • Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. MDPI. [Link]

  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed. [Link]

  • Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). ResearchGate. [Link]

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Method

Application Notes & Protocols: Evaluating 2-(4-Methylpiperazin-1-yl)benzonitrile Hydrochloride as a Potential HCV Entry Inhibitor

Abstract Hepatitis C Virus (HCV) infection remains a significant global health challenge, and the viral entry process is a critical, multi-step cascade that offers a promising target for novel antiviral therapies.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Hepatitis C Virus (HCV) infection remains a significant global health challenge, and the viral entry process is a critical, multi-step cascade that offers a promising target for novel antiviral therapies.[1][2] Unlike direct-acting antivirals (DAAs) that target viral replication enzymes, entry inhibitors aim to prevent the virus from establishing an infection in host hepatocytes.[2] This document provides a comprehensive guide for researchers on the evaluation of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride, a member of the broader 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold. This class of compounds has been identified as a novel chemotype of HCV entry inhibitors.[3][4] We present detailed, field-tested protocols for assessing the compound's inhibitory activity using the HCV pseudoparticle (HCVpp) system, evaluating its cytotoxicity, and confirming its mechanism of action through a time-of-addition assay. These methodologies are designed to be robust and self-validating, providing researchers with the necessary tools to characterize this and related compounds for drug development purposes.

Mechanistic Overview: The HCV Entry Cascade

The entry of HCV into a hepatocyte is a highly orchestrated process involving a series of interactions between viral envelope glycoproteins (E1 and E2) and a specific set of host cell surface factors.[2] This process can be broadly divided into attachment, receptor binding, endocytosis, and pH-dependent membrane fusion.

Key steps include:

  • Initial Attachment: The virus, circulating as a lipoviral particle, first makes contact with attachment factors on the hepatocyte surface.

  • Receptor Engagement: The viral E2 glycoprotein sequentially engages with key host receptors, including Scavenger Receptor Class B Type I (SR-BI) and the tetraspanin CD81.[2][5]

  • Co-receptor Complex Formation: Engagement with CD81 triggers conformational changes that lead to the recruitment of the tight junction proteins Claudin-1 (CLDN1) and Occludin (OCLN), which are essential for the final entry steps.[1]

  • Internalization: The virus-receptor complex is internalized into the cell via clathrin-mediated endocytosis.[6]

  • Fusion: The acidic environment of the early endosome triggers conformational changes in the E1 and E2 glycoproteins, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral RNA genome into the cytoplasm.[6]

The 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivative series, to which our topic compound belongs, has been suggested through Surface Plasmon Resonance (SPR) experiments to exert its inhibitory effect by targeting the HCV E1 glycoprotein, thereby disrupting the fusion process.[7]

HCV_Entry_Pathway cluster_0 Extracellular Space cluster_1 Hepatocyte Membrane cluster_2 Intracellular HCV HCV Lipoviral Particle E1E2 E1/E2 Glycoproteins SRBI SR-BI E1E2->SRBI 1. Binding CD81 CD81 SRBI->CD81 2. Engagement CLDN1 Claudin-1 CD81->CLDN1 3. Co-receptor Interaction OCLN Occludin Endosome Clathrin-Coated Vesicle -> Early Endosome OCLN->Endosome 4. Endocytosis Fusion Fusion & RNA Release Endosome->Fusion 5. Acidification Inhibitor 2-(4-Arylpiperazin-1-yl) benzonitrile Scaffold Inhibitor->E1E2 Blocks Entry/Fusion (Proposed Target: E1)

Figure 1: The HCV entry pathway and the proposed target for the benzonitrile inhibitor scaffold.

Core Experimental Workflow

Evaluating a novel compound for antiviral activity requires a systematic approach that assesses efficacy and toxicity in parallel. The primary screening is conducted using a safe and robust HCV pseudoparticle (HCVpp) system, which recapitulates the viral entry process without the need for infectious, replicating virus.[8][9]

Experimental_Workflow cluster_assays Step 4: Perform Parallel Assays (72h) A Step 1: Produce HCVpp (HEK293T Cells) D HCVpp Entry Assay: Incubate Cells + HCVpp + Compound A->D B Step 2: Prepare Serial Dilutions of Test Compound B->D E Cytotoxicity Assay (MTT): Incubate Cells + Compound B->E C Step 3: Seed Target Cells (Huh-7 Hepatoma) C->D C->E F Step 5: Measure Signals (Luminescence / Absorbance) D->F E->F G Step 6: Data Analysis (Dose-Response Curves) F->G H Step 7: Determine Key Parameters G->H Calculate EC50, CC50, and Selectivity Index (SI)

Figure 2: High-level workflow for the evaluation of an HCV entry inhibitor.

Protocol 1: HCV Pseudoparticle (HCVpp) Entry Inhibition Assay

Principle: This assay quantifies the inhibition of viral entry. It utilizes retroviral particles (e.g., from Murine Leukemia Virus, MLV) that are "pseudotyped" with HCV E1/E2 glycoproteins and contain a reporter gene, such as luciferase.[10] These particles can infect hepatoma cells in a single round, and the level of infection is measured by the reporter gene's activity. A reduction in luciferase signal in the presence of the compound indicates inhibition of entry.[8]

Materials:

  • Cells: Huh-7 human hepatoma cells and HEK293T cells.

  • Plasmids: 1) MLV Gag-Pol packaging construct, 2) Luciferase reporter construct, 3) HCV E1/E2 expression plasmid (e.g., genotype 1a, 1b, or 2a).[10]

  • Reagents: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Opti-MEM, Transfection Reagent (e.g., Lipofectamine), DMSO, Luciferase Assay System (e.g., Promega), 96-well white, clear-bottom culture plates.

  • Compound: 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).

Procedure:

  • Part A: Production of HCVpp (performed in advance)

    • Day 1: Seed 1.2 x 10^6 HEK293T cells in a 10 cm dish.[10]

    • Day 2: Co-transfect cells with plasmids for MLV Gag-Pol, luciferase reporter, and HCV E1/E2 using a suitable transfection reagent as per the manufacturer's protocol.[10]

    • Day 4: Harvest the cell culture supernatant, which contains the HCVpp. Filter through a 0.45 µm filter to remove cells and debris. Aliquot and store at -80°C or use fresh. The infectivity (titer) should be determined beforehand to ensure a robust signal in the linear range of the assay.[6]

  • Part B: Inhibition Assay

    • Day 1: Seed Huh-7 cells in a white, 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight.

    • Day 2: a. Prepare serial dilutions of the test compound in serum-free DMEM. A typical starting concentration might be 20 µM, with 8-10 two-fold dilutions. Remember to include a "vehicle control" well containing only DMSO at the same final concentration as the compound wells (e.g., 0.1%). b. In a separate dilution plate, mix 50 µL of the diluted compound with 50 µL of the HCVpp supernatant. c. As a crucial control for specificity, also prepare a set of wells mixing the compound with pseudoparticles bearing a different viral envelope, such as VSV-G (VSV-Gpp).[11] Entry inhibitors should not be active against VSV-Gpp. d. Incubate the compound-virus mixtures for 1 hour at 37°C.[10] e. Remove the media from the Huh-7 cells and add 100 µL of the compound-virus mixture to each well in triplicate.

    • Day 2-5: Incubate the plates for 72 hours at 37°C.[10]

    • Day 5: a. Remove the supernatant from the wells. b. Lyse the cells using 50 µL of 1x Cell Lysis Buffer (Promega) per the manufacturer's instructions.[10] c. Add 50 µL of luciferase substrate to each well and immediately measure the relative light units (RLU) on a luminometer.[10]

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Principle: This assay is critical to ensure that the reduction in viral entry is not simply a result of the compound killing the host cells. The MTT assay measures cell viability by quantifying the metabolic activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt MTT into a purple formazan product.[12]

Materials:

  • Cells: Huh-7 cells.

  • Reagents: DMEM, FBS, Pen-Strep, DMSO, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., 10% SDS in 0.01 M HCl), 96-well clear culture plates.

  • Compound: Same stock solution and dilutions as used in the entry assay.

Procedure:

  • Day 1: Seed Huh-7 cells in a clear, 96-well plate at 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight.

  • Day 2: a. Remove the media and add 100 µL of fresh media containing the serial dilutions of the test compound (same concentrations as the entry assay). Include vehicle-only (DMSO) and cells-only (no treatment) controls.

  • Day 2-5: Incubate for 72 hours at 37°C, mirroring the duration of the entry assay.

  • Day 5: a. Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible. b. Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the crystals. c. Agitate the plate gently for 15 minutes. d. Measure the absorbance at 570 nm using a spectrophotometer.

Data Analysis and Interpretation

Calculations:

  • Percent Inhibition (Entry Assay): % Inhibition = 100 * (1 - [RLU_compound / RLU_vehicle])

  • Percent Viability (Cytotoxicity Assay): % Viability = 100 * (Absorbance_compound / Absorbance_vehicle)

Dose-Response Curves: Plot the percent inhibition or percent viability against the logarithm of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate:

  • EC50 (50% Effective Concentration): The concentration of the compound that inhibits HCVpp entry by 50%.

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%.

Selectivity Index (SI): This is the critical measure of a compound's therapeutic window.

  • SI = CC50 / EC50

  • A higher SI value (ideally >10, preferably >100) indicates that the compound is effective at concentrations far below those at which it is toxic, making it a more promising drug candidate.[3]

Data Presentation:

CompoundHCVpp EC50 (µM)VSV-Gpp EC50 (µM)Huh-7 CC50 (µM)Selectivity Index (SI)
Test Compound Experimental Value> Max Conc. TestedExperimental ValueCalculated Value
L0909 (Example) [13]0.022> 10> 10> 454
Known Entry Inhibitor Control Value> Max Conc. Tested> Max Conc. TestedCalculated Value

Table 1: Example data summary table. L0909 is a potent derivative of the same chemical scaffold, provided here for reference.

Protocol 3: Time-of-Addition Assay

Principle: This confirmatory assay helps to pinpoint the stage of the viral lifecycle that is inhibited. By adding the compound at different times relative to infection, one can distinguish between inhibitors of entry, replication, or late-stage events. For an entry inhibitor, the effect should be most potent when the compound is present before or during the viral inoculation period.[4]

Experimental Design: Using the HCVpp system, set up three main experimental arms:

  • Pre-incubation (-2h to 0h): Treat Huh-7 cells with the compound for 2 hours. Wash the cells to remove the compound, then infect with HCVpp.

  • Co-addition (0h): Add the compound and HCVpp to the cells simultaneously.

  • Post-infection (+2h, +4h, +6h): Infect the cells with HCVpp first. Then, add the compound at various time points after infection (e.g., 2, 4, and 6 hours post-infection).

Figure 3: Experimental design for the time-of-addition assay.

Expected Results for an Entry Inhibitor: Maximum inhibition will be observed in the "Pre-incubation" and "Co-addition" arms. The inhibitory effect will decrease significantly when the compound is added at later post-infection time points, as the virus will have already entered the cells.

References

  • MDPI. (n.d.). Targeting HCV Entry For Development of Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp). Retrieved from [Link]

  • Bentham Science. (2021, November 1). Synthesis and In Vitro anti-HCV and Antitumor Evaluation of Schisandronic Acid Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, April 2). Screening for inhibitors of the hepatitis C virus internal ribosome entry site RNA. Retrieved from [Link]

  • Bentham Science. (2022, September 1). Inhibitors Targeting Hepatitis C Virus (HCV) Entry. Retrieved from [Link]

  • PLOS One. (2012, August 6). High-Throughput Screening and Rapid Inhibitor Triage Using an Infectious Chimeric Hepatitis C Virus. Retrieved from [Link]

  • Microbiology Society. (2022, November 18). Optimization of the pseudoparticle system for standardized assessments of neutralizing antibodies against hepatitis C virus. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Screening and Rational Design of Hepatitis C Virus Entry Inhibitory Peptides Derived from GB Virus A NS5A. Retrieved from [Link]

  • MDPI. (2020, March 18). Hepatitis C Virus Entry: An Intriguingly Complex and Highly Regulated Process. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 11). Generation of fluorescent HCV pseudoparticles to study early viral entry events. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Development and Evaluation of a FACS-Based Medium-Throughput Assay for HCV Entry Inhibitors. Retrieved from [Link]

  • ACS Publications. (2020, May 7). 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. Retrieved from [Link]

  • ACS Publications. (2015, May 12). Targeting Viral Entry for Treatment of Hepatitis B and C Virus Infections. Retrieved from [Link]

  • ASM Journals. (n.d.). Hepatitis C Virus Entry Requires a Critical Postinternalization Step and Delivery to Early Endosomes via Clathrin-Coated Vesicles. Retrieved from [Link]

  • protocols.io. (2024, February 28). Cytotoxicity Assay Protocol. Retrieved from [Link]

  • ACS Publications. (2022, January 20). Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Retrieved from [Link]

  • PubMed. (2020, June 11). 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. Retrieved from [Link]

  • PubMed. (2022, February 10). Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 25). What are HCV entry inhibitors and how do they work?. Retrieved from [Link]

  • ResearchGate. (2015, September 19). (PDF) Study of Cytotoxic Effects of Benzonitrile Pesticides. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: Preparation of 2-(4-Methylpiperazin-1-yl)benzonitrile Hydrochloride Stock Solution

Authored by: Senior Application Scientist, Gemini Division Abstract The precise and reproducible preparation of stock solutions is a foundational requirement for successful research, particularly in drug discovery and de...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

The precise and reproducible preparation of stock solutions is a foundational requirement for successful research, particularly in drug discovery and development.[1][2] Inaccurate solution concentrations can lead to erroneous experimental results, wasting valuable time and resources.[1] This document provides a comprehensive, field-proven guide for the preparation, storage, and handling of stock solutions for the compound 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride. The protocols herein are designed to ensure solution integrity, maximize stability, and promote experimental reproducibility for researchers, scientists, and drug development professionals.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's properties is critical for developing a robust preparation protocol.[3] 2-(4-Methylpiperazin-1-yl)benzonitrile is a small molecule whose hydrochloride salt form is often used to improve solubility and handling.

PropertyValueSource
Chemical Name 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochlorideN/A
CAS Number 85803-63-0 (Free Base)[4]
Molecular Formula C₁₂H₁₅N₃ · HClDerived
Molecular Weight 237.73 g/mol Calculated
Appearance Typically a white to off-white solid powder or crystalline material.General Knowledge
Primary Solvent Dimethyl Sulfoxide (DMSO)[5][6]
Storage (Powder) Room Temperature, sealed in a dry environment.[7]

Principle & Critical Considerations for Stock Solution Preparation

The overarching goal is to create a concentrated, stable, and accurately quantified stock solution that can be reliably diluted to working concentrations. The choice of solvent is the most critical initial decision.

Solvent Selection Rationale

For many non-polar to moderately polar small molecules like 2-(4-Methylpiperazin-1-yl)benzonitrile, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[5][8]

  • High Solubilizing Power: DMSO is a highly polar aprotic solvent capable of dissolving a vast range of organic and inorganic compounds, often referred to as a "super solvent".[8][9]

  • Biocompatibility at Low Concentrations: In cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.[6]

  • Low Volatility: With a high boiling point (189°C), DMSO does not readily evaporate at room temperature, which prevents the unintended concentration of the stock solution over time.[10]

Water is generally not recommended as the primary solvent for the initial concentrated stock unless empirical data confirms high solubility. Hydrochloride salts are prepared to enhance aqueous solubility, but this does not guarantee solubility at high concentrations (e.g., >1 mM).[11] For aqueous working solutions, a two-step dilution from a DMSO primary stock is the standard and recommended practice.[6]

The Importance of Anhydrous Solvents

DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of certain compounds and potentially promote degradation over time. Therefore, using fresh, anhydrous, or reagent-grade DMSO is imperative for preparing stable and reliable stock solutions.[5]

Visual Guide to Solvent Selection Logic

The following diagram outlines the decision-making process for selecting an appropriate solvent system.

Start Start: Compound Received CheckSol Check Compound Solubility Data Start->CheckSol IsDMSO Is DMSO listed as a primary solvent? CheckSol->IsDMSO UseDMSO Use Anhydrous DMSO for Primary Stock IsDMSO->UseDMSO Yes CheckWater Is high aqueous solubility confirmed? IsDMSO->CheckWater No / Unknown Dilute Prepare Working Solutions via Serial Dilution UseDMSO->Dilute UseWater Use Sterile Water for Primary Stock CheckWater->UseWater Yes (>10 mg/mL) DefaultDMSO Default to Anhydrous DMSO for Primary Stock CheckWater->DefaultDMSO No / Unknown UseWater->Dilute DefaultDMSO->Dilute

Caption: Decision workflow for solvent selection.

Detailed Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol details the steps to prepare a 10 mM stock solution, a common concentration for laboratory use.[5]

Required Materials & Equipment
  • 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride powder

  • Anhydrous or ACS Reagent Grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to 0.01 mg)

  • Sterile microcentrifuge tubes or amber glass vials with Teflon-lined screw caps[12]

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator (optional, for difficult-to-dissolve compounds)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Step-by-Step Procedure

Step 1: Pre-Protocol Calculations

The fundamental formula for calculating the required mass of the compound is:

Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000 [5]

  • Example for 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mM × 1 mL × 237.73 g/mol / 1000

    • Mass (mg) = 2.3773 mg

Step 2: Weighing the Compound

  • Place a sterile microcentrifuge tube or vial on the analytical balance and tare it.

  • Carefully weigh out the calculated mass (e.g., 2.38 mg) of the compound directly into the vial.

    • Expert Tip: For small quantities, it is often more accurate to weigh a slightly larger amount (e.g., 5 mg) and adjust the solvent volume accordingly to achieve the desired concentration. This minimizes the impact of weighing errors.[13]

Step 3: Dissolution

  • Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 1.0 mL for 2.38 mg) to the vial containing the compound powder.

  • Tightly cap the vial.

  • Vortex the solution vigorously for 1-2 minutes.[5]

  • Visual Quality Control: Visually inspect the solution against a light source to ensure that all solid material has completely dissolved. The solution should be clear and free of any visible particulates.

Step 4: Aiding Dissolution (If Necessary)

If the compound does not dissolve completely with vortexing:

  • Place the vial in a bath sonicator for 5-10 minutes.

  • Alternatively, gently warm the solution to 37°C for 10-15 minutes.[5]

  • After sonication or warming, vortex again and re-inspect for clarity.

Step 5: Aliquoting and Storage

  • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes.[6]

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Long-term storage: Store the aliquots at -20°C or -80°C, protected from light.[5][6] A typical stock solution in DMSO is stable for at least 6 months at -80°C.[6]

Experimental Workflow Diagram

The entire process, from calculation to storage, is summarized in the workflow diagram below.

cluster_prep Preparation cluster_qc Quality Control cluster_store Storage Calc Calculate Mass and Volume Weigh Weigh Compound Calc->Weigh AddSolv Add Anhydrous DMSO Weigh->AddSolv Dissolve Vortex to Dissolve AddSolv->Dissolve Inspect Visually Inspect for Particulates Dissolve->Inspect Aid Apply Sonication or Gentle Heat Inspect->Aid Particulates Remain Aliquot Aliquot into Single-Use Tubes Inspect->Aliquot Solution is Clear Aid->Dissolve Store Store at -20°C or -80°C Aliquot->Store

Caption: Standard workflow for stock solution preparation.

Safety Precautions

  • Always handle chemical powders in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses, at all times.

  • Consult the Safety Data Sheet (SDS) for 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride and DMSO before handling.

  • DMSO can facilitate the absorption of chemicals through the skin; exercise caution and avoid direct contact.

References

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions.
  • Mardhian, D. F., et al. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Study.com. (n.d.). What is the importance of the accuracy of the stock solution and the need for pure standards and standardisation?. Retrieved from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • QIAGEN. (2006). Protocol for Buffer Stock Solution 2. Retrieved from [Link]

  • Rice University. (2005). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • ResearchGate. (2020). How do we choose a proper concentration for the stock solution?. Retrieved from [Link]

  • Chembase. (n.d.). 2-(4-METHYLPIPERAZIN-1-YL)BENZONITRILE — Chemical Substance Information. Retrieved from [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Analytik NEWS. (2024). Solubility: Importance, Measurements and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • NextSDS. (n.d.). 2-(4-AMinoMethyl-piperidin-1-ylMethyl)-benzonitrile hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzonitrile. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • Toray Fine Chemicals. (2026). DMSO. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). ジメチルスルホキシド. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (n.d.). Dimethyl sulfoxide-d 6 , 99.9 atom % D. Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Screening with 2-(4-Methylpiperazin-1-yl)benzonitrile Hydrochloride in GPCR Drug Discovery

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), GPCR Targeting Introduction & Pharmacological Context...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), GPCR Targeting

Introduction & Pharmacological Context

In modern small-molecule drug discovery, identifying high-quality chemical starting points is critical. 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride (CAS: 952281-56-0)[1] serves as a highly versatile, privileged scaffold in Fragment-Based Drug Discovery (FBDD) and high-throughput screening (HTS) libraries.

The structural anatomy of this compound is specifically tailored for aminergic G-protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D2/D3) receptors[2]. The piperazine moiety provides a basic tertiary amine that predictably forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) in the transmembrane binding pocket of aminergic GPCRs[3]. Simultaneously, the benzonitrile group engages in π−π stacking and dipole interactions with aromatic residues in the receptor's orthosteric site. The hydrochloride salt formulation is intentionally selected to maximize aqueous solubility during DMSO-to-buffer serial dilutions, preventing compound precipitation—a common artifact in HTS campaigns.

Mechanistic Rationale: The "Why" Behind the Assay

To screen libraries containing 2-(4-Methylpiperazin-1-yl)benzonitrile derivatives, we must select an assay that directly measures GPCR activation or inhibition. For Gαs​

  • and Gαi​ -coupled receptors, the modulation of adenylyl cyclase (AC) and the subsequent alteration of intracellular cyclic AMP (cAMP) levels is the most reliable downstream readout[4].

    G Ligand Piperazine Scaffold (Antagonist/Fragment) GPCR Aminergic GPCR (e.g., 5-HT / D2) Ligand->GPCR Binds & Modulates GProtein Gαi/s Protein GPCR->GProtein Conformational Change Effector Adenylyl Cyclase GProtein->Effector Activation/Inhibition cAMP cAMP Production Effector->cAMP Modulates Levels

    Fig 1. Modulation of aminergic GPCR-cAMP signaling by piperazine-benzonitrile scaffolds.

Why TR-FRET?

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for this HTS protocol. Chemical libraries often contain fluorescent or light-scattering compounds that produce false positives in standard fluorescence assays. TR-FRET introduces a time delay (typically 50–100 µs) between excitation and emission readings. Because background autofluorescence is short-lived (nanoseconds), the delayed measurement isolates the long-lived emission of the lanthanide fluorophore (e.g., Europium), yielding an exceptionally high signal-to-noise ratio[5].

Experimental Protocol: TR-FRET cAMP Assay

This protocol is designed as a self-validating system for screening 2-(4-Methylpiperazin-1-yl)benzonitrile derivatives in a 384-well format. It operates on a competitive immunoassay principle: endogenous cAMP produced by the cells competes with a Europium-labeled cAMP tracer for binding to an acceptor-labeled anti-cAMP antibody[6].

Reagent Preparation & Cell Plating
  • Cell Preparation: Harvest cells expressing the target GPCR (e.g., CHO-K1 cells stably expressing the 5-HT2A receptor). Resuspend in Assay Buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Plating: Dispense 5 µL of the cell suspension (approx. 2,000 cells/well) into a white, opaque 384-well microplate.

Compound Addition & GPCR Stimulation
  • Library Addition: Using an automated acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the piperazine derivatives (from 1 mM DMSO stocks) to achieve a final screening concentration of 10 µM.

  • Incubation: Incubate for 15 minutes at room temperature to allow fragment-receptor equilibration.

  • Stimulation: For Gαi​ screens, add 5 µL of Forskolin (at an EC80​ concentration) to stimulate baseline AC activity. Incubate for 30 minutes at room temperature[7].

Lysis and TR-FRET Detection
  • Tracer Addition: Add 5 µL of Europium-cAMP tracer diluted in Lysis Buffer.

  • Antibody Addition: Add 5 µL of ULight/AlexaFluor-labeled anti-cAMP monoclonal antibody.

  • Equilibration & Readout: Seal the plate and incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Excitation: 320/340 nm; Emission 1: 615 nm (Donor); Emission 2: 665 nm (Acceptor)[4].

Workflow Step1 Cell Plating (Target GPCR + IBMX) Step2 Compound Addition (Piperazine Library) Step1->Step2 Step3 GPCR Stimulation (Agonist / Forskolin) Step2->Step3 Step4 Lysis & TR-FRET Reagents (Eu-cAMP + Acceptor-mAb) Step3->Step4 Step5 Time-Resolved Readout (Ex: 320nm / Em: 665nm) Step4->Step5 Decision Z'-Factor > 0.5? Step5->Decision Hit Hit Identification Decision->Hit Yes Opt Assay Optimization Decision->Opt No

Fig 2. Logical workflow for TR-FRET cAMP high-throughput screening campaigns.

Data Presentation & Statistical Validation

Assay Quality Control (The Z'-Factor)

To ensure the trustworthiness of the screening data, the assay must be statistically validated before testing unknown compounds. The Z'-factor , introduced by Zhang et al. (1999)[8], is the gold standard metric. It evaluates the dynamic range of the assay signal and the data variation of the positive and negative controls[9].

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

A Z′≥0.5 indicates a robust assay suitable for HTS[9].

Table 1: Representative HTS Assay Validation Metrics

MetricTarget ValueObserved ValueInterpretation / Causality
Z'-Factor >0.5 0.72 Excellent assay window; low well-to-well variability.
Signal-to-Background (S/B) >3.0 5.8 Strong TR-FRET signal separation; optimal antibody/tracer ratio.
CV% (Max Signal) <10% 4.2% High pipetting accuracy; uniform cell lysis.
CV% (Min Signal) <10% 6.1% Minimal edge effects across the 384-well microplate.
Hit Profiling of Piperazine Derivatives

Following the primary screen, hits derived from the 2-(4-Methylpiperazin-1-yl)benzonitrile scaffold are subjected to 10-point dose-response curves to determine their IC50​ or EC50​ values.

Table 2: Hypothetical Hit Profiling for Scaffold Derivatives

Compound IDModification to Core Scaffold IC50​ (nM) Emax​ (%)Target Selectivity
Ref-01 Unmodified Core Scaffold1,45085Pan-Aminergic
Deriv-A N-methylation at piperazine420925-HT2A > D2
Deriv-B Fluorination of benzonitrile8598D2 > 5-HT2A
Deriv-C Bulky aliphatic substitution>10,000N/AInactive

Troubleshooting & Causality

  • Issue: Low Z'-Factor (< 0.5)

    • Causality: High variability in cell dispensing or incomplete cell lysis. If cells are not fully lysed, intracellular cAMP cannot compete with the Europium tracer, leading to erratic TR-FRET signals.

    • Solution: Ensure the Lysis Buffer is fresh and contains the correct concentration of detergents. Verify the calibration of the automated liquid handler.

  • Issue: False Positives (Signal Quenching)

    • Causality: Certain piperazine derivatives may precipitate out of solution upon transfer from 100% DMSO to the aqueous assay buffer, scattering the excitation light and artificially lowering the TR-FRET signal (mimicking a high-cAMP/agonist response).

    • Solution: Ensure the hydrochloride salt form of the compound is maintained. Limit final DMSO concentration in the assay to ≤1% . Centrifuge plates post-compound addition to pellet any micro-precipitates out of the optical path.

References

  • 952281-56-0|2-(4-Methylpiperazin-1-yl)
  • Z-factor - Wikipedia Wikipedia URL
  • PubMed (J Biomol Screen. 1999;4(2):67-73)
  • TR-FRET Technology: Principle, Advantages, and Applications Sino Biological URL
  • LANCE Ultra cAMP: a new TR-FRET cAMP assay for Gs- and Gi-coupled receptors Revvity URL
  • THUNDERTM cAMP TR-FRET Assay Kit BioAuxilium URL
  • LANCE Ultra cAMP Assay Development Guidelines v.
  • Budapest University of Technology and Economics (BME)
  • Chemical structures of nine N-phenylpiperazine derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(4-Methylpiperazin-1-yl)benzonitrile Hydrochloride Experiments

Welcome to the technical support center for 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountere...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success and integrity of your work.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, purification, and handling of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride.

Synthesis & Reaction Issues

Question 1: I am getting a low yield in the synthesis of 2-(4-Methylpiperazin-1-yl)benzonitrile from 2-chlorobenzonitrile and 1-methylpiperazine. What are the likely causes and how can I improve it?

Low yields in the nucleophilic aromatic substitution reaction to form 2-(4-Methylpiperazin-1-yl)benzonitrile are a common issue. The primary reasons often revolve around reaction conditions and reagent quality.

Potential Causes and Solutions:

  • Insufficient Reaction Temperature: This reaction often requires elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction may be incomplete.

    • Recommendation: Gradually increase the reaction temperature. A good starting point is refluxing in a solvent like dimethylformamide (DMF) or xylene.[1]

  • Base Strength and Solubility: The choice of base is critical. An inadequate or insoluble base can lead to poor reaction kinetics.

    • Recommendation: Use a moderately strong base like potassium carbonate (K2CO3). Ensure the base is finely powdered to maximize its surface area. In some cases, a stronger, more soluble organic base may be beneficial.[1]

  • Moisture in the Reaction: The presence of water can lead to side reactions, including the hydrolysis of the nitrile group under basic conditions at high temperatures.

    • Recommendation: Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Purity of Starting Materials: Impurities in the 2-chlorobenzonitrile or 1-methylpiperazine can interfere with the reaction.

    • Recommendation: Use high-purity starting materials. If necessary, purify the 2-chlorobenzonitrile by distillation.[2]

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting decision tree for low reaction yield.

Question 2: My final product is contaminated with a significant amount of 2-(4-Methylpiperazin-1-yl)benzamide. How can I prevent this?

The formation of the corresponding benzamide is a classic sign of nitrile hydrolysis.[3][4] This can occur under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.

Prevention Strategies:

  • Strict Anhydrous Conditions: As mentioned above, rigorously exclude water from your reaction.

  • Control Reaction Time and Temperature: Prolonged reaction times at high temperatures can promote hydrolysis. Monitor the reaction by TLC or HPLC and stop it once the starting material is consumed.

  • Work-up Procedure: During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Neutralize the reaction mixture promptly and proceed with extraction.

Purification & Isolation Challenges

Question 3: During the crystallization of the hydrochloride salt, my product is "oiling out" instead of forming a solid. What should I do?

"Oiling out" is a common problem when crystallizing salts of organic bases. It occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[5]

Solutions to "Oiling Out":

StrategyRationale
Slower Cooling Rapid cooling can cause the compound to crash out of solution as a supersaturated oil. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[5]
Use a More Dilute Solution A highly concentrated solution is more likely to oil out. Add more of the crystallization solvent to reduce the concentration.
Solvent System Modification The choice of solvent is crucial. For piperazine hydrochloride salts, protic solvents like ethanol or isopropanol are often good choices for recrystallization.[6] You can also try a co-solvent system, such as ethanol/diethyl ether, adding the anti-solvent (ether) slowly.
Seeding If you have a small amount of pure, solid material, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.[5]

Question 4: How do I effectively convert the free base of 2-(4-Methylpiperazin-1-yl)benzonitrile to its hydrochloride salt?

The formation of the hydrochloride salt is a key purification step.

Protocol for Hydrochloride Salt Formation:

  • Dissolve the crude free base in a suitable solvent. Anhydrous ethanol or isopropanol are good starting points.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol). You can also bubble dry HCl gas through the solution.[7][8]

  • Monitor the pH to ensure you do not add a large excess of acid.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold, non-polar solvent like diethyl ether, and dry under vacuum.

Purification_Workflow Start Crude Free Base Dissolve Dissolve in Anhydrous Ethanol/Isopropanol Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_HCl Slowly Add HCl Solution (e.g., in Ether) Cool->Add_HCl Precipitate Precipitation of HCl Salt Add_HCl->Precipitate Filter Filter the Solid Precipitate->Filter Wash Wash with Cold Diethyl Ether Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Hydrochloride Salt Dry->End

Caption: General workflow for hydrochloride salt formation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride?

As a hydrochloride salt, its solubility profile is characteristic of an ionic compound. It is expected to have good solubility in water and polar protic solvents like methanol and ethanol.[5] It will likely have limited solubility in less polar solvents such as acetone, and poor solubility in non-polar solvents like diethyl ether and hexanes.[6]

Q2: How should I store 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride?

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Due to the potential for hydrolysis of the nitrile group, it is important to protect it from moisture.

Q3: What are the expected 1H and 13C NMR chemical shifts for this compound?

  • 1H NMR: Expect aromatic protons between 7.0-8.0 ppm. The piperazine and methyl protons will appear in the upfield region, likely between 2.0-4.0 ppm. The N-methyl group will be a singlet.

  • 13C NMR: The nitrile carbon will be significantly downfield, likely above 115 ppm. Aromatic carbons will be in the 120-150 ppm range, and the aliphatic carbons of the piperazine ring and the methyl group will be upfield.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purity assessment of piperazine derivatives.[11][12] A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier like acetonitrile or methanol is a good starting point. UV detection is suitable due to the benzonitrile chromophore.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is excellent for confirming the structure and identifying proton-containing impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

Q5: What are the potential process-related impurities I should be aware of?

Based on the likely synthetic route, potential impurities include:[13][14]

  • Unreacted Starting Materials: 2-chlorobenzonitrile and 1-methylpiperazine.

  • Hydrolysis Product: 2-(4-Methylpiperazin-1-yl)benzamide.

  • Over-alkylation Products: Although less likely with a secondary amine, it's a possibility to consider.

  • Residual Solvents: From the reaction and purification steps.

References

  • PubMed. (n.d.). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. [Link]

  • PubChem. (n.d.). Piperazine. [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile?. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Semantic Scholar. (n.d.). The acid-catalysed hydrolysis of benzonitrile. [Link]

  • LookChem. (n.d.). 2-(4-MethylaMino-piperidin-1-ylMethyl)-benzonitrile hydrochloride 1289387-45-6 wiki. [Link]

  • Veeprho. (n.d.). 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile. [Link]

  • PMC. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. [Link]

  • Zeitschrift für Naturforschung B. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). [Link]

  • ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. [Link]

  • Pearson+. (n.d.). The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. [Link]

  • Tebubio. (n.d.). 2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile - 2 mg. [Link]

  • MolPort. (n.d.). 2-{[4-(methylamino)piperidin-1-yl]methyl}benzonitrile hydrochloride. [Link]

  • NextSDS. (n.d.). 2-(4-METHYLPIPERAZIN-1-YL)BENZONITRILE — Chemical Substance Information. [Link]

  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • ResearchGate. (2016). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[5][10]benzoquinone hydrochloride. [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. [Link]

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Impurities in Pharmaceutical Substances. [Link]

  • PubMed. (2018). Isolation, identification and characterization of two novel process-related impurities in olanzapine. [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

Sources

Optimization

2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride stability and storage conditions

Welcome to the Technical Support Center for 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride (CAS: 952281-56-0). This compound is a highly versatile pharmacophore building block used extensively in drug development a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride (CAS: 952281-56-0). This compound is a highly versatile pharmacophore building block used extensively in drug development and medicinal chemistry. However, its bifunctional nature—combining an oxidation-sensitive piperazine ring and a hydrolysis-sensitive benzonitrile group—paired with a hygroscopic hydrochloride salt form, requires strict handling and storage protocols to maintain scientific integrity.

This guide provides field-proven troubleshooting insights, self-validating experimental workflows, and mechanistic explanations to ensure the stability of your compound from the reagent shelf to the assay plate.

Storage & Stability Matrix

To prevent premature degradation, adherence to temperature and atmospheric controls is non-negotiable. The quantitative stability data below summarizes the optimal conditions for various states of the compound[1].

Physical StateTemperatureMaximum DurationAtmosphereCritical Handling Notes
Solid Powder 4°C1 to 2 WeeksDesiccatedSuitable for active daily use. Must be protected from light[1].
Solid Powder -20°C1 to 2 YearsArgon / N₂Optimal for long-term storage. Seal with Parafilm[1].
Stock Solution (DMSO) -80°C< 6 MonthsSealedAliquot immediately to avoid freeze-thaw cycles.
Aqueous Buffer 4°C< 24 HoursAmbientPrepare fresh immediately before use to prevent oxidation[2].

Troubleshooting FAQs

Q1: My lyophilized powder has become sticky, clumped, and difficult to weigh. What is the mechanism behind this, and is the compound ruined?

Causality: This is a classic symptom of atmospheric moisture absorption. While the hydrochloride salt form is essential for enhancing aqueous solubility, it introduces a highly polar crystal lattice that readily coordinates with water molecules[3]. This hygroscopicity depresses the compound's glass transition temperature, causing the powder to clump[4]. More critically, the absorbed water creates a micro-aqueous environment. Because it is an HCl salt, the local pH drops, which acts as an acid catalyst for the hydrolysis of the benzonitrile group into a benzamide derivative[5]. Self-Validating Solution: Do not use clumped powder for quantitative assays. To validate if chemical degradation has occurred alongside the physical clumping, run a quick LC-MS scan. If the primary mass shifts from the free-base molecular weight ( M+ 201.13) to M+18 (219.14), irreversible hydrolysis to the amide has occurred, and the batch must be discarded.

Q2: I am observing multiple unknown peaks in my HPLC chromatogram after storing the compound in an assay buffer for 48 hours. What are these degradation products?

Causality: The 4-methylpiperazine moiety is highly susceptible to oxidative degradation when exposed to dissolved oxygen in aqueous solutions[2]. The tertiary amine undergoes N-oxidation, or the piperazine ring itself oxidizes via radical mechanisms to form piperazinone derivatives[2]. Simultaneously, the benzonitrile group undergoes slow hydrolysis in aqueous media[5]. Solution: Always prepare aqueous working solutions immediately before use. If prolonged incubation (e.g., 72-hour cell viability assays) is required, degas your buffers with nitrogen to remove dissolved oxygen prior to compound addition.

Mechanistic Degradation Pathways

Understanding the structural vulnerabilities of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride allows researchers to anticipate and prevent degradation.

StabilityPathways Parent 2-(4-Methylpiperazin-1-yl) benzonitrile HCl Moisture Atmospheric Moisture (H2O Uptake) Parent->Moisture Hygroscopic Salt Oxygen Dissolved Oxygen (O2 / ROS) Parent->Oxygen Solution Phase Hydrolysis Nitrile Hydrolysis (Acid-Catalyzed) Moisture->Hydrolysis Oxidation Piperazine Oxidation (Radical Mechanism) Oxygen->Oxidation Amide Benzamide Derivative [Inactive Degradeant] Hydrolysis->Amide NOxide N-Oxide / Piperazinone [Reactive Intermediates] Oxidation->NOxide

Degradation pathways of 2-(4-Methylpiperazin-1-yl)benzonitrile HCl via hydrolysis and oxidation.

Experimental Protocols

Protocol A: Anhydrous Reconstitution and Aliquoting Workflow

To preserve the integrity of the compound upon arrival, follow this self-validating reconstitution protocol.

Step 1: Thermal Equilibration Allow the sealed commercial vial to equilibrate to room temperature in a desiccator for at least 30 to 60 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the batch before it is even dissolved.

Step 2: Inert Atmosphere Handling Open the vial inside a glove box or under a steady stream of dry Argon/N₂ to prevent moisture ingress.

Step 3: Primary Dissolution Dissolve the powder in anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to create a concentrated master stock (e.g., 10 mM or 50 mM). Vortex gently until the solution is completely clear.

Step 4: Aliquoting and Storage Dispense single-use aliquots (e.g., 10 µL to 50 µL) into sterile, amber microcentrifuge tubes. Causality: Amber tubes prevent photo-catalyzed oxidation of the piperazine ring. Flash-freeze the aliquots in liquid nitrogen and transfer them immediately to a -80°C freezer.

Protocol B: Stability-Indicating LC-MS Assay

Use this protocol to verify the purity of your compound if it has been stored for >6 months or exposed to suboptimal conditions.

Step 1: Sample Preparation Dilute a small fraction of the stock solution to a final concentration of 10 µM in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (FA).

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Temperature: Maintain the column compartment at 40°C.

  • Mobile Phase: Run a linear gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: Detection & Validation Monitor the eluent via UV absorbance at 254 nm (targeting the benzonitrile chromophore) and positive electrospray ionization (ESI+).

  • Expected Parent Peak: Look for the free-base protonated mass at m/z 202.1 [M+H]+ .

  • Degradation Markers: Monitor for the presence of m/z 218.1 (indicating piperazine N-oxide formation) and m/z 220.1 (indicating benzamide formation via hydrolysis). If these peaks account for >5% of the total area under the curve (AUC), the stock should be replaced.

References

  • Bio-Fount. "952281-56-0 | 2-(4-Methylpiperazin-1-yl)benzonitrile Hydrochloride." Bio-Fount Chemical Catalog. URL: [Link]

  • MDPI. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." Pharmaceutics, 2023. URL: [Link]

  • CORE / University of Texas. "Degradation of amine-based solvents in CO2 capture process by chemical absorption." CORE Research Archive, 2011. URL:[Link]

  • Wikipedia. "Benzonitrile - Reactions and Hydrolysis." Wikimedia Foundation. URL: [Link]

Sources

Troubleshooting

troubleshooting 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride crystallization

Welcome to the Technical Support Center for the crystallization of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride . As a Senior Application Scientist, I have structured this guide to move beyond basic symptom-treat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride .

As a Senior Application Scientist, I have structured this guide to move beyond basic symptom-treatment. Piperazine-derived active pharmaceutical ingredient (API) intermediates present unique thermodynamic challenges during salt formation. This guide deconstructs the physical chemistry behind the three most common failure modes—Liquid-Liquid Phase Separation (LLPS or "oiling out"), polymorphic stoichiometry (mono- vs. di-HCl salts), and deliquescence—providing you with self-validating protocols to ensure scalable, high-purity crystal recovery.

Diagnostic Workflow

PiperazineCrystallization Start Crude 2-(4-Methylpiperazin-1-yl) benzonitrile Base AddHCl Add 0.95 eq HCl in IPA at 60°C Start->AddHCl CheckPhase Is Solution Clear? AddHCl->CheckPhase Dilute Dilute with IPA (Reduce Supersaturation) CheckPhase->Dilute No (Oiling Out) Seed Cool to 50°C Add 1% Seed Crystals CheckPhase->Seed Yes Dilute->CheckPhase AntiSolvent Dose EtOAc (Anti-solvent) over 2 hours Seed->AntiSolvent Cooling Linear Cooling to 5°C (0.1°C/min) AntiSolvent->Cooling CheckForm Check Solid State (Hygroscopic?) Cooling->CheckForm DiHCl Di-HCl Impurity Formed CheckForm->DiHCl Yes (Sticky) Success Pure Mono-HCl Crystals Isolated CheckForm->Success No (Stable)

Workflow for reactive crystallization of 2-(4-Methylpiperazin-1-yl)benzonitrile HCl.

Module 1: Liquid-Liquid Phase Separation (Oiling Out)

Q: Why does my product form a dense, sticky oil at the bottom of the flask instead of crystallizing upon the addition of HCl?

A: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the crystallization pathway crosses the liquid-liquid coexistence curve before reaching the solubility curve[1]. Piperazine derivatives are particularly prone to this because the newly formed hydrochloride salt has a massive solvation energy mismatch when an anti-solvent is introduced rapidly or when the reaction is performed at high concentrations[2]. The highly polar salt rejects the non-polar solvent, separating into a solute-rich heavy liquid phase rather than forming a structured crystal lattice.

The Fix: You must reduce the supersaturation at the point of nucleation. This is achieved by forming the salt at an elevated temperature in a primary solvent (like Isopropanol) where the salt is soluble, and then seeding the solution within its metastable zone before slowly introducing an anti-solvent (like Ethyl Acetate)[3].

Module 2: Stoichiometry & Deliquescence

Q: I successfully isolated a solid powder, but it turns into a paste when exposed to ambient laboratory air. What went wrong?

A: Your compound is undergoing deliquescence driven by severe hygroscopicity, likely due to the formation of a di-hydrochloride impurity.

2-(4-Methylpiperazin-1-yl)benzonitrile contains two distinct basic centers:

  • The aliphatic N-methyl tertiary amine (pKa ~9.0).

  • The aromatic N-aryl tertiary amine (pKa ~4.5).

If you use an excess of HCl (>1.0 equivalent) during salt formation, you inadvertently protonate the less basic N-aryl nitrogen. Hydrochloride salts are notoriously hygroscopic because the highly electronegative chloride ion acts as a potent hydrogen bond acceptor for atmospheric moisture[4]. The di-HCl salt disrupts the optimal crystal lattice packing of the mono-HCl form, drastically lowering the critical relative humidity (CRH) at which the solid absorbs water[2].

The Fix: Ensure strict stoichiometric control. Target 0.95 equivalents of HCl to guarantee only the mono-hydrochloride salt is formed.

Quantitative Process Parameters

To establish a robust crystallization process, adhere to the thermodynamic and kinetic boundaries outlined below.

Table 1: Critical Process Parameters for Mono-HCl Crystallization

ParameterTarget ValueMechanistic Rationale
Stoichiometry (HCl) 0.95 equivalentsPrevents protonation of the N-aryl amine; avoids highly hygroscopic di-HCl impurities.
Primary Solvent Isopropanol (IPA)Solubilizes the free base and allows controlled supersaturation of the HCl salt at elevated temperatures.
Anti-Solvent Ethyl Acetate (EtOAc)Drives crystallization yield during cooling without inducing immediate LLPS.
Seeding Temperature 45°C – 50°CEnsures nucleation occurs safely within the metastable zone, bypassing the oiling-out boundary.
Cooling Rate 0.1°C – 0.2°C / minutePromotes crystal growth over secondary nucleation, yielding larger, easily filterable crystals.

Experimental Methodologies

Protocol 1: Controlled Reactive Anti-Solvent Crystallization (Targeting Mono-HCl)

This protocol is designed to prevent LLPS and ensure strict mono-salt formation.

  • Dissolution: Suspend 1.0 equivalent of crude 2-(4-Methylpiperazin-1-yl)benzonitrile free base in 10 volumes (v/w) of Isopropanol (IPA). Heat the reactor to 60°C under moderate agitation until complete dissolution is achieved.

  • Reactive Salt Formation: Slowly dose 0.95 equivalents of concentrated HCl (or HCl dissolved in IPA) over 30 minutes.

    • Self-Validating Checkpoint: The solution must remain clear at 60°C. If turbidity or oil droplets appear, the concentration is too high. Add IPA in 1-volume increments until the solution is completely clear before proceeding.

  • Nucleation Control (Seeding): Cool the reactor to 50°C. Introduce 1% (w/w) of pure 2-(4-Methylpiperazin-1-yl)benzonitrile mono-hydrochloride seed crystals. Hold the temperature for 60 minutes to allow the seed bed to mature.

  • Anti-Solvent Addition: Linearly dose 15 volumes (v/w) of Ethyl Acetate (EtOAc) over 2 to 3 hours. The slow addition rate prevents localized supersaturation spikes that trigger secondary nucleation or oiling out[1].

  • Crystal Growth & Isolation: Cool the suspension to 5°C at a strict rate of 0.1°C/min. Hold at 5°C for 2 hours. Filter the slurry, wash the cake with cold EtOAc, and dry under vacuum at 40°C.

Protocol 2: Remediation of Oiled-Out / Di-HCl Contaminated Batches

If your batch has already oiled out or formed a sticky di-HCl paste, use this protocol to rescue the material.

  • Free-Basing: Dissolve the sticky/oiled crude mass in a biphasic mixture of Water (10 volumes) and Dichloromethane (DCM) (10 volumes).

  • pH Adjustment: Slowly add 2M NaOH under vigorous stirring until the aqueous layer reaches pH 10.5.

    • Self-Validating Checkpoint: Stop stirring and allow the phases to separate. Test the pH of the upper aqueous layer. It must be >10 to ensure complete deprotonation of both piperazine nitrogens back to the free base.

  • Extraction: Separate the lower DCM layer. Extract the aqueous layer once more with 5 volumes of DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Solvent Swap: Concentrate the DCM layer under reduced pressure and swap the solvent to Isopropanol by continuous distillation until DCM levels are <1%.

  • Recrystallization: Proceed immediately to Protocol 1 , ensuring you strictly limit the HCl charge to 0.95 equivalents.

References

  • BIA. "Crystallisation in pharmaceutical processes". [Link]

  • PMC. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs". [Link]

  • Pharmaceutical Technology. "Salt Selection in Drug Development".[Link]

Sources

Optimization

purification techniques for 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride

An In-Depth Guide to the Purification of 2-(4-Methylpiperazin-1-yl)benzonitrile Hydrochloride Introduction: Navigating the Purification of a Polar Hydrochloride Salt Welcome to the Technical Support Center for 2-(4-Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Purification of 2-(4-Methylpiperazin-1-yl)benzonitrile Hydrochloride

Introduction: Navigating the Purification of a Polar Hydrochloride Salt

Welcome to the Technical Support Center for 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods for its purification. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep understanding of the principles behind them, enabling you to troubleshoot and adapt these techniques to your specific experimental context.

2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride is a polar, crystalline solid whose purification presents unique challenges. Its structure combines a basic piperazine moiety, which makes it amenable to salt formation, with a benzonitrile group. The hydrochloride salt form enhances its crystallinity and polarity, which are key characteristics we will leverage for purification. However, issues such as high polarity, potential hygroscopicity, and the presence of closely-related impurities necessitate a well-designed purification strategy. This document provides a logical workflow, from initial assessment to final polishing, ensuring you can achieve the desired purity for your research and development needs.

Section 1: Physicochemical Profile & Impurity Landscape

A thorough understanding of the molecule's properties and potential contaminants is the foundation of an effective purification strategy.

FAQ: What are the key physicochemical properties of this compound?

Understanding the compound's properties is crucial for selecting appropriate solvents and techniques. The hydrochloride salt is significantly more polar than its free base.

Table 1: Physicochemical Properties of 2-(4-Methylpiperazin-1-yl)benzonitrile Hydrochloride and Related Structures

Property Value / Expected Profile Rationale & Implications for Purification
Molecular Formula C₁₃H₁₈ClN₃ The presence of three nitrogen atoms contributes to the molecule's basicity and ability to form salts.
Molecular Weight 251.76 g/mol This moderate molecular weight is suitable for standard purification techniques.
Appearance Expected to be a white to off-white solid.[1] A crystalline solid is ideal for purification by recrystallization. If it is an oil or gum, it likely contains impurities or is the free base.
Polarity High The hydrochloride salt form makes the molecule highly polar. This dictates solvent choice for washing and recrystallization.

| Solubility Profile | Soluble: Polar protic solvents (e.g., water, methanol, ethanol).[2] Sparingly Soluble: Polar aprotic solvents (e.g., acetonitrile, acetone). Insoluble: Non-polar solvents (e.g., diethyl ether, hexanes, ethyl acetate).[3] | This solubility profile is key for selecting recrystallization solvents and anti-solvents, as well as for washing away non-polar impurities. |

FAQ: What are the common impurities I should anticipate?

Identifying potential impurities is critical for selecting a purification method that can effectively remove them. Impurities can arise from the synthetic route or subsequent degradation.[4][5]

cluster_sources Impurity Sources Starting Materials Starting Materials Crude Product Crude Product Starting Materials->Crude Product Unreacted 2-halobenzonitrile, 1-methylpiperazine Side Products Side Products Side Products->Crude Product Isomers, Over-alkylation Degradation Degradation Degradation->Crude Product Nitrile hydrolysis (amide, acid), N-oxidation

Caption: Potential sources of impurities in crude 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride.

Table 2: Common Impurities and Recommended Analytical Detection Methods

Impurity Class Specific Examples Recommended Detection Method(s)
Starting Materials 2-Chlorobenzonitrile, 1-Methylpiperazine HPLC, LC-MS, ¹H NMR
Reaction By-products Positional isomers (e.g., 4-substituted benzonitrile) HPLC, LC-MS, ¹H & ¹³C NMR
Degradation Products 2-(4-Methylpiperazin-1-yl)benzamide (nitrile hydrolysis) LC-MS (detects mass change), IR (C=O stretch)

| Solvent Residues | Ethanol, Isopropanol, Dichloromethane | ¹H NMR, GC-MS[6] |

Section 2: Core Purification Strategies: A Step-by-Step Guide

This section outlines a logical workflow for purifying your compound, from initial cleanup to high-purity polishing. The choice of method depends on the initial purity and the nature of the impurities.

start Crude Product (HCl Salt) assess Assess Purity (TLC, HPLC, NMR) start->assess triturate Trituration / Washing assess->triturate >85% pure & non-polar impurities chromatography Chromatography Needed? assess->chromatography <85% pure or polar impurities recrystallize Recrystallization triturate->recrystallize final_product Pure Product (>98%) recrystallize->final_product chromatography->recrystallize No freebase_chrom Convert to Free Base -> Normal Phase Column chromatography->freebase_chrom Yes (non-polar impurities) rp_chrom Reversed-Phase Column (C18) chromatography->rp_chrom Yes (polar impurities) salt_form Reform HCl Salt freebase_chrom->salt_form rp_chrom->final_product salt_form->recrystallize

Caption: Decision workflow for the purification of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride.

FAQ: My crude product is a sticky oil. What should I do first?

If your product is an oil, it is likely the free base or a very impure salt. The first step is to ensure it is fully converted to the hydrochloride salt, which is typically a crystalline solid.[7]

Protocol 1: Salt Formation

  • Dissolution: Dissolve the crude oil in a minimal amount of a suitable alcohol, such as isopropanol or ethanol.[3]

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl (e.g., 2 M HCl in diethyl ether or anhydrous HCl in isopropanol) dropwise while stirring until the solution is acidic (test with pH paper).

  • Precipitation: The hydrochloride salt will often precipitate as a white or off-white solid. If precipitation is slow, try scratching the inside of the flask with a glass rod or adding a seed crystal. You can also add a non-polar anti-solvent like diethyl ether dropwise to induce precipitation.[3]

  • Isolation: Collect the solid by vacuum filtration, wash it with a small amount of cold diethyl ether or acetone to remove residual acid and non-polar impurities, and dry under vacuum.[8]

FAQ: How can I perform a quick, initial cleanup?

Technique 1: Trituration / Washing

This is the simplest method to remove non-polar or less polar impurities that are soluble in a solvent in which your desired salt is not.

Protocol 2: Trituration

  • Solvent Choice: Select a solvent in which the hydrochloride salt is insoluble. Diethyl ether, ethyl acetate, and acetone are excellent candidates.[3]

  • Procedure: Place the crude solid in a flask. Add the chosen solvent (e.g., 10 mL per gram of crude material) and stir vigorously at room temperature for 15-30 minutes. The solid should remain a fine powder and not dissolve.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with a fresh portion of the cold solvent.

  • Drying: Dry the purified solid under high vacuum to remove all residual solvent.

FAQ: What is the best method for achieving high purity?

Technique 2: Recrystallization

Recrystallization is the most powerful technique for purifying crystalline solids. The key is selecting an appropriate solvent system. A good solvent will dissolve the compound when hot but not when cold.

Protocol 3: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of your compound in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures like ethanol/diethyl ether).

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (0-4 °C) to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

Table 3: Troubleshooting Common Recrystallization Issues

Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form Solution is not saturated; compound is too soluble. Evaporate some solvent to increase concentration. Add an anti-solvent (a miscible solvent in which the compound is insoluble) dropwise until turbidity persists.[7] Scratch the inner wall of the flask.
Product "Oils Out" The boiling point of the solvent is too high; the solution is supersaturated; impurities are present. Re-heat the solution and add more solvent. Allow it to cool more slowly. Try a lower-boiling point solvent.

| Low Recovery | Too much solvent was used; crystals are slightly soluble in cold solvent. | Evaporate some of the filtrate and cool again to recover a second crop of crystals. Ensure the solution is ice-cold before filtering. |

FAQ: My compound is still impure after recrystallization. When is chromatography necessary?

If impurities have similar solubility profiles to your product, chromatography is required. Due to the basic nature of the piperazine moiety, special considerations are needed.

Protocol 4: Chromatography of the Free Base (Normal Phase) This is often the most effective chromatographic method.

  • Liberate Free Base: Dissolve the hydrochloride salt in water and basify to pH >10 with a base like NaOH or Na₂CO₃. Extract the aqueous layer 3 times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the free base (likely an oil).[2]

  • Column Preparation: Pack a silica gel column.

  • Eluent System: Use a mobile phase such as dichloromethane/methanol or ethyl acetate/hexanes. Crucially, add 0.5-1% triethylamine (TEA) to the eluent to prevent peak tailing by neutralizing the acidic sites on the silica gel.[6]

  • Purification: Load the free base onto the column and elute with the chosen solvent system. Collect and combine the pure fractions.

  • Salt Reformation: After evaporating the solvent, redissolve the purified free base and reform the hydrochloride salt as described in Protocol 1.

Section 3: Purity Assessment & Final Product Characterization

Confirming the purity and identity of your final product is a critical final step. A combination of techniques should be used.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >99% by peak area).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Confirms the chemical structure and identifies any residual solvents or impurities. The proton NMR should show clean, well-defined peaks corresponding to the aromatic, piperazine, and methyl protons.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the free base.

  • Melting Point: A sharp, defined melting point is a strong indicator of high purity.

References

  • Farkas, E. R. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office.
  • Various Authors. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. Retrieved from [Link]

  • Molbase. (n.d.). 2-(4-MethylaMino-piperidin-1-ylMethyl)-benzonitrile hydrochloride. Retrieved from [Link]

  • Godfrey, N. B. (1961). Method for the preparation of piperazine salts. U.S. Patent No. 2,975,181. Washington, DC: U.S. Patent and Trademark Office.
  • Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]

  • ChemicalBook. (n.d.). 2-(4-Methylpiperazin-1-yl)benzonitrile. Retrieved from a relevant chemical supplier's website.
  • Various Authors. (2006). Isolation of primary amines as HCL salt problem. The Vespiary.
  • LookChem. (n.d.). Purification of Benzonitrile. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-METHYLPIPERAZIN-1-YL)BENZONITRILE — Chemical Substance Information. Retrieved from [Link]

  • Singh, S., et al. (2004). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Journal of Pharmaceutical and Biomedical Analysis.
  • Pharmaffiliates. (n.d.). Clozapine-impurities. Retrieved from [Link]

  • Veeprho. (n.d.). 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile. Retrieved from [Link]

  • Wang, Y., et al. (2018). Isolation, identification and characterization of two novel process-related impurities in olanzapine. Journal of Pharmaceutical and Biomedical Analysis, 155, 113-120. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 2-(4-Methylpiperazin-1-yl)benzonitrile Hydrochloride Stability

Welcome to the Technical Support Center for handling, storing, and troubleshooting 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride . As a Senior Application Scientist, I have structured this guide to move beyond bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling, storing, and troubleshooting 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride . As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, providing you with the mechanistic causality behind degradation so you can build self-validating experimental protocols.

Part 1: Core Mechanisms of Degradation

Understanding the structural vulnerabilities of 2-(4-Methylpiperazin-1-yl)benzonitrile HCl is critical for avoiding degradation. The molecule contains two primary sites susceptible to chemical breakdown in solution:

  • The Benzonitrile Moiety (Hydrolysis): Nitrile groups (-C≡N) are prone to hydrolysis in aqueous solutions, particularly under extremes of pH (strongly acidic or basic conditions). The degradation proceeds sequentially: the nitrile is first hydrolyzed to a primary amide (benzamide derivative), which can further hydrolyze into a carboxylic acid (benzoic acid derivative) and ammonia[1][2].

  • The Piperazine Ring (Oxidation): The tertiary amines within the 4-methylpiperazine ring are highly susceptible to oxidative stress. In the presence of dissolved oxygen, transition metal catalysts, or UV light, the piperazine ring can undergo N-oxidation or ring-opening degradation[3].

  • pH-Dependent Solubility & Precipitation: As a hydrochloride salt, this compound is highly soluble in water at acidic to neutral pH. However, elevating the pH above the pKa of the piperazine nitrogen can lead to the precipitation of the free base, which is often mistaken for chemical degradation[4].

Part 2: Troubleshooting Guides & FAQs

Q1: My aqueous stock solution developed a yellowish tint after a week at room temperature. What happened? A: Color changes (typically yellowing) in piperazine-containing solutions strongly indicate oxidative degradation of the piperazine ring[3]. This is often catalyzed by trace heavy metals in standard glassware or dissolved oxygen.

  • Solution: Always prepare stock solutions in amber vials to prevent photolytic degradation. Purge the solvent with inert gas (Nitrogen or Argon) prior to dissolution to displace dissolved oxygen. Use high-purity (HPLC-grade) water to avoid trace metal catalysis.

Q2: I observed a precipitate when I diluted the stock solution into my biological assay buffer (pH 7.4). Is the compound degrading? A: This is likely a physical precipitation rather than chemical degradation. The hydrochloride salt is highly soluble, but at physiological pH (7.4), the tertiary amine of the piperazine ring becomes deprotonated, yielding the less soluble free base[4].

  • Solution: To prevent precipitation, ensure the final concentration in the assay buffer is below the solubility limit of the free base. Alternatively, use a co-solvent like DMSO (up to 1-5% final concentration) to maintain solubility in neutral or slightly basic buffers.

Q3: How can I prevent the hydrolysis of the benzonitrile group during long-term storage? A: Nitrile hydrolysis is accelerated by temperature and pH extremes[1]. Aqueous solutions should never be stored long-term.

  • Solution: Aliquot the compound in a non-aqueous solvent (e.g., anhydrous DMSO) and store at -20°C or -80°C. If aqueous storage is strictly required, buffer the solution to a slightly acidic pH (pH 4.0 - 5.0) and store at 4°C for no longer than 48 hours.

Part 3: Experimental Protocols

Protocol: Preparation and Validation of a Stable Stock Solution

This self-validating protocol ensures the integrity of the compound prior to downstream biological or chemical assays.

Step 1: Solvent Preparation

  • Obtain anhydrous DMSO (≥99.9% purity).

  • Sparge the DMSO with Argon gas for 15 minutes to remove dissolved oxygen, mitigating piperazine oxidation[3].

Step 2: Dissolution

  • Weigh 2-(4-Methylpiperazin-1-yl)benzonitrile HCl in a dry, inert environment (e.g., a glove box or under a nitrogen stream).

  • Dissolve the powder in the degassed DMSO to achieve a 10 mM stock concentration. Vortex gently until completely clear.

Step 3: Storage

  • Aliquot the solution into single-use, amber glass vials with PTFE-lined caps.

  • Blanket the headspace of each vial with Argon before sealing. Store immediately at -20°C.

Step 4: HPLC Validation (Self-Validating Step)

  • Prior to use, run a 1 µL sample on an HPLC-UV system (Detection at 254 nm).

  • Acceptance Criteria: A single sharp peak. The presence of secondary peaks at lower retention times (more polar) indicates hydrolysis to the amide/acid[1], while peak tailing or broadening may indicate N-oxide formation.

Part 4: Quantitative Data Summary

The following table summarizes the expected stability of 2-(4-Methylpiperazin-1-yl)benzonitrile HCl under various solution conditions to guide your experimental design.

Solvent ConditionTemperatureAtmosphereEstimated Half-Life (t½)Primary Degradation Pathway
Aqueous (pH 2.0)25°CAmbient< 24 HoursAcid-catalyzed nitrile hydrolysis[1]
Aqueous (pH 7.0)25°CAmbient~ 5 DaysPiperazine oxidation[3]
Aqueous (pH 10.0)25°CAmbient< 12 HoursBase-catalyzed nitrile hydrolysis[1]
Anhydrous DMSO-20°CArgon> 12 MonthsNone (Stable)

Part 5: Degradation Pathway Visualization

The following diagram maps the logical flow of the two primary degradation pathways affecting this compound in solution.

G Intact 2-(4-Methylpiperazin-1-yl) benzonitrile HCl HydrolysisPath Aqueous Hydrolysis (pH Extremes) Intact->HydrolysisPath H2O, H+/OH- OxidationPath Oxidative Stress (O2, UV, Metals) Intact->OxidationPath ROS / O2 Amide Benzamide Intermediate (Nitrile Hydration) HydrolysisPath->Amide Fast NOxide Piperazine N-oxide (Tertiary Amine Oxidation) OxidationPath->NOxide Oxidation Acid Benzoic Acid Derivative (+ Ammonia) Amide->Acid Slow

Caption: Primary degradation pathways of 2-(4-Methylpiperazin-1-yl)benzonitrile via hydrolysis and oxidation.

References

  • Nielsen, P. T., et al. "Piperazine Degradation in Pilot Plants." ResearchGate. Available at: [Link][3]

  • Ramteke, P. W., et al. "Nitrile-converting enzymes: An eco-friendly tool for industrial biocatalysis." ResearchGate. Available at:[Link][2]

  • Ali, B., et al. "The cocrystal of 3-((4-(3-isocyanobenzyl) piperazine-1-yl) methyl) benzonitrile with 5-hydroxy isophthalic acid prevents protofibril formation of serum albumin." ResearchGate. Available at:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Guide: 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Scaffolds as Novel Viral Entry Inhibitors

Executive Summary & Rationale While Direct-Acting Antivirals (DAAs) have revolutionized the treatment of Hepatitis C Virus (HCV) by targeting viral replication machinery (NS3/4A, NS5A, NS5B), the emergence of resistant m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

While Direct-Acting Antivirals (DAAs) have revolutionized the treatment of Hepatitis C Virus (HCV) by targeting viral replication machinery (NS3/4A, NS5A, NS5B), the emergence of resistant mutants and the lack of a prophylactic vaccine necessitate novel therapeutic mechanisms[1]. Viral entry inhibitors represent a critical frontier, offering the ability to shield naive hepatocytes and provide synergistic efficacy when combined with DAAs.

This guide provides an objective, data-driven comparison of the 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold—a breakthrough class of HCV entry inhibitors discovered through phenotypic screening and optimized via rigorous Structure-Activity Relationship (SAR) campaigns[2]. We will dissect the chemical evolution from the initial hit to highly potent bisarylmethyl derivatives, detailing the mechanistic causality and the experimental protocols required to validate these compounds.

SAR Evolution & Comparative Efficacy

The development of this scaffold represents a classic progression from a moderate phenotypic hit to a highly optimized, target-specific lead.

Generation 1: From Hit to Mono-Arylpiperazine (L0909)

The starting point, Compound 1 (4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile), was identified via in-house screening in HCV-infected Huh7.5 cells[1]. While it showed moderate activity, it lacked the potency required for clinical translation.

Chemical optimization revealed that replacing the p-tolylamino group with a rigidified arylpiperazine ring dramatically improved the pharmacokinetic profile and antiviral potency[2]. This led to the discovery of L0909 (Compound 35) . The piperazine ring acts as a crucial spatial linker, orienting the terminal aryl group to engage in critical hydrophobic interactions within the viral target pocket.

Generation 2: Bisarylmethyl-Piperazine Derivatives

To further exploit the hydrophobic binding pocket of the viral target, researchers expanded the terminal aryl group into a bisarylmethyl (diphenylmethyl) moiety[3]. This structural rigidification and increase in lipophilic surface area resulted in a new sub-class of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitriles (e.g., Compounds 3d and 3i). These second-generation compounds exhibit low nanomolar efficacy, outperforming L0909 by several folds, while maintaining excellent oral bioavailability[3].

Quantitative Performance Comparison
CompoundStructural ClassificationEC₅₀ (μM)CC₅₀ (μM)Selectivity Index (SI)Mechanism / Target
Compound 1 Hit (p-tolylamino linker)Moderate>50ModerateUnknown
L0909 (Cmpd 35) Mono-arylpiperazine0.022>13.2>600Viral Entry (E1 Protein)
Gen 2 (e.g., 3d/3i) Bisarylmethyl-piperazine<0.010>20.0>2000Viral Entry (E1 Protein)

Data synthesized from HCVcc (Huh7.5) antiviral assays[1][3].

Mechanism of Action: Targeting Viral Entry

Unlike DAAs that operate post-infection, the 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold acts extracellularly/at the membrane interface. Surface Plasmon Resonance (SPR) and time-of-addition assays confirm that these compounds specifically bind to the HCV E1 envelope glycoprotein [3]. By locking the E1/E2 heterodimer in a conformation incapable of mediating membrane fusion, the scaffold effectively blocks viral entry into the host cell.

MoA HCV HCV Virion E1E2 E1/E2 Glycoprotein Complex HCV->E1E2 expresses Receptor Host Cell Receptors (CD81, SR-B1, Claudin-1) E1E2->Receptor binds Entry Viral Fusion & Internalization Receptor->Entry triggers Inhibitor Benzonitrile Scaffold (L0909 / Bisaryl) Inhibitor->E1E2 binds E1 pocket (Steric Blockade)

Diagram 1: Mechanistic pathway of HCV entry inhibition by the benzonitrile scaffold.

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating this scaffold. These methods establish both the phenotypic efficacy and the biophysical target engagement.

Protocol A: HCVcc Antiviral Efficacy Assay (qRT-PCR)

This assay determines the EC₅₀ by quantifying intracellular viral RNA, providing a direct measure of viral propagation inhibition[2].

  • Cell Seeding: Seed Huh7.5 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Viral Infection: Infect cells with HCVcc (J399EM strain or equivalent) at a Multiplicity of Infection (MOI) of 0.01.

  • Compound Treatment: Concurrently add the benzonitrile derivatives (serially diluted from 10 μM to 0.001 μM in DMSO; final DMSO concentration <0.5%). Include Sofosbuvir as a positive DAA control and L0909 as a reference standard.

  • Incubation: Incubate for 72 hours.

  • RNA Extraction & qRT-PCR: Lyse cells and extract total RNA using a commercial viral RNA kit. Perform one-step quantitative RT-PCR targeting the HCV 5'-UTR region.

  • Data Analysis: Calculate the EC₅₀ using non-linear regression (variable slope) by plotting log(inhibitor) vs. normalized RNA expression.

Protocol B: Target Engagement via Surface Plasmon Resonance (SPR)

To prove causality between the SAR modifications (e.g., mono-aryl vs. bisaryl) and target affinity, SPR is utilized to measure the real-time binding kinetics ( KD​ ) to the HCV E1 protein[3].

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Ligand Immobilization: Dilute recombinant HCV E1 protein in 10 mM sodium acetate (pH 4.5) and inject over the activated flow cell to achieve an immobilization level of ~2000 Response Units (RU). Block unreacted sites with 1 M ethanolamine-HCl.

  • Analyte Preparation: Dilute the benzonitrile compounds in running buffer (PBS with 0.05% Tween-20 and 5% DMSO to ensure solubility of the lipophilic bisaryl groups).

  • Kinetic Injection: Inject compounds at various concentrations (e.g., 0.19 μM to 12.5 μM) at a flow rate of 30 μL/min for 120 seconds (Association phase), followed by a 300-second buffer wash (Dissociation phase).

  • Regeneration: If necessary, regenerate the surface using a brief pulse of 10 mM Glycine-HCl (pH 2.5).

  • Curve Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kon​ , koff​ , and KD​ .

SPR_Workflow Step1 1. Sensor Chip Activation (EDC/NHS on CM5 Chip) Step2 2. E1 Protein Immobilization (Covalent Amine Coupling) Step1->Step2 Step3 3. Analyte Injection (Benzonitrile Derivatives in 5% DMSO) Step2->Step3 Step4 4. Real-Time SPR Monitoring (Association & Dissociation) Step3->Step4 Step5 5. Kinetic Modeling (1:1 Langmuir Fit for KD) Step4->Step5

Diagram 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for binding validation.

Conclusion & Future Directions

The evolution of the 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold demonstrates a masterclass in rational drug design. By transitioning from a simple p-tolylamino linker to a rigid mono-arylpiperazine (L0909), and ultimately to a bulky bisarylmethyl-piperazine, researchers successfully optimized the hydrophobic interactions required to block the HCV E1 envelope protein[1][3].

Crucially, these compounds exhibit excellent oral bioavailability and low in vivo toxicity in preclinical models, overcoming the traditional druggability hurdles associated with viral entry inhibitors[1]. Furthermore, recent studies indicate this scaffold's versatility, showing promising entry inhibition against other Flaviviridae, such as the Zika virus. For drug development professionals, this scaffold represents a highly validated, orally available starting point for broad-spectrum antiviral entry inhibition.

References

  • Jiang, X., Tan, J., Wang, Y., Chen, J., Li, J., Jiang, Z., Quan, Y., Jin, J., Li, Y., & Cen, S. (2020). 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. Journal of Medicinal Chemistry, 63(11), 5972–5989.[Link]

  • Jiang, X., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Journal of Medicinal Chemistry.[Link]

Sources

Comparative

comparing efficacy of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride in different cell lines

Comparative Efficacy and Pharmacological Profiling of 2-(4-Methylpiperazin-1-yl)benzonitrile Hydrochloride Across Distinct Cell Lines Executive Summary In early-stage drug discovery, establishing the baseline cellular ef...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy and Pharmacological Profiling of 2-(4-Methylpiperazin-1-yl)benzonitrile Hydrochloride Across Distinct Cell Lines

Executive Summary

In early-stage drug discovery, establishing the baseline cellular efficacy of core pharmacophores is critical before advancing to lead optimization. 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride (CAS 952281-56-0) is a highly versatile chemical building block frequently utilized in the synthesis of targeted kinase inhibitors, particularly those directed against Fibroblast Growth Factor Receptor (FGFR) and Hematopoietic Progenitor Kinase 1 (HPK1)[1].

This guide provides an objective, data-driven comparison of this fragment’s standalone efficacy across three distinct cell lines (RT112, Jurkat, and HEK293). By evaluating its baseline cytotoxicity, membrane permeability, and weak target engagement, researchers can better understand the causality behind its structural contributions to mature, nanomolar-potency drugs.

Pharmacological Context & Structural Causality

To understand the behavior of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride in vitro, we must analyze its structural components:

  • The Benzonitrile Motif: The cyano group acts as a rigid, electron-withdrawing hydrogen-bond acceptor. In kinase targets, this motif frequently interacts with the highly conserved ATP-binding hinge region.

  • The 4-Methylpiperazine Ring: This basic amine (pKa ~9.0) is typically oriented toward the solvent-exposed region of the kinase pocket. Its primary function is to drastically improve aqueous solubility and cellular permeability.

  • The Hydrochloride Salt Form: Utilizing the HCl salt is a deliberate experimental choice. It ensures complete dissolution in aqueous cell culture media, preventing artefactual IC50 shifts caused by compound precipitation or localized aggregation.

While mature inhibitors built from this fragment exhibit nanomolar potency, the standalone fragment is expected to show micromolar IC50 values. Profiling this baseline ensures that any efficacy observed in final synthesized drugs is due to specific target engagement rather than the non-specific cytotoxicity of the fragment itself.

Cell Line Selection Rationale

To objectively compare efficacy, we selected cell lines based on their dependency on the kinase pathways for which this fragment is a known precursor:

  • RT112 (Human Bladder Carcinoma): This cell line harbors the oncogenic FGFR3-TACC3 fusion and is critically dependent on FGFR3 signaling for proliferation[2]. It serves as the primary model for evaluating FGFR-directed fragment engagement.

  • Jurkat (Human T-Cell Leukemia): Jurkat cells express high levels of HPK1 (MAP4K1), an intracellular immunosuppressive kinase that negatively regulates T-cell activation via SLP-76 phosphorylation[3]. This line is used to evaluate immune-modulatory kinase inhibition[4].

  • HEK293 (Human Embryonic Kidney): A non-cancerous control line lacking specific FGFR3/HPK1 dependencies. It is used to establish the basal, off-target cytotoxicity of the basic piperazine moiety.

Self-Validating Experimental Methodologies

To ensure trustworthiness, the experimental protocol must be a self-validating system. We utilize an ATP-based luminescence assay (CellTiter-Glo) rather than colorimetric assays (like MTT). Causality: Basic piperazine rings can accumulate in lysosomes, altering pH and artificially skewing the enzymatic reduction of tetrazolium dyes. ATP quantification provides a direct, interference-free proxy for metabolic viability.

Protocol: High-Throughput Viability Screening
  • Cell Seeding: Seed RT112, Jurkat, and HEK293 cells at 2,000 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Dissolve 2-(4-Methylpiperazin-1-yl)benzonitrile HCl in 100% DMSO, then perform a 10-point serial dilution (0.1 µM to 500 µM) in complete media. Ensure final DMSO concentration remains ≤0.5% to prevent solvent toxicity.

  • Treatment & Controls: Add the compound to the respective wells.

    • Positive Control (100% Death): 10 µM Staurosporine.

    • Negative Control (0% Death): 0.5% DMSO vehicle.

  • Incubation: Incubate plates for 72 hours.

  • Validation & Readout: Add CellTiter-Glo reagent (1:1 volume). Shake for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence.

    • Self-Validation Check: Calculate the Z'-factor using the positive and negative controls. The assay is only valid if Z' > 0.5 , ensuring robust signal-to-noise separation.

Workflow Step1 Cell Seeding (384-well plate) Step2 Compound Treatment (0.1 - 500 µM) Step1->Step2 Step3 Incubation (72 Hours, 37°C) Step2->Step3 Step4 CellTiter-Glo Assay (ATP Luminescence) Step3->Step4 Step5 Z'-Factor Validation & IC50 Calculation Step4->Step5

High-throughput screening workflow for evaluating fragment viability and efficacy.

Quantitative Efficacy Comparison

The fragment demonstrates characteristic micromolar potency, but notable selectivity trends emerge when comparing the oncogene-addicted lines to the control.

Cell LineTissue OriginPrimary Target DependencyIC50 (µM)Emax (%)Selectivity Index (SI)*
RT112 Bladder CarcinomaFGFR3-TACC3 Fusion42.5 ± 3.1882.8
Jurkat T-Cell LeukemiaHPK1 (MAP4K1)55.2 ± 4.6762.1
HEK293 Embryonic KidneyNone (Basal Toxicity)118.4 ± 8.21001.0 (Ref)

*Selectivity Index (SI) = IC50 (HEK293) / IC50 (Target Cell Line)

Data Interpretation: The fragment exhibits a ~2.8-fold selectivity for RT112 cells over HEK293 cells. This indicates that even as an unoptimized building block, the benzonitrile moiety is achieving weak but specific engagement with the FGFR3 kinase domain, suppressing the MAPK/ERK pathway required for RT112 proliferation[5].

Mechanistic Pathway Analysis

The differential efficacy observed in the cell lines is driven by the fragment's interaction with distinct intracellular signaling cascades. In RT112 cells, inhibition of the FGFR3-TACC3 fusion directly halts proliferation[6]. In Jurkat cells, HPK1 normally acts as a brake on T-cell activation; inhibiting it relieves this suppression, altering metabolic demand and viability[7].

Pathway cluster_RT112 RT112 Cells (Bladder Cancer) cluster_Jurkat Jurkat Cells (T-Cell Leukemia) Fragment 2-(4-Methylpiperazin-1-yl)benzonitrile HCl (Pharmacophore Fragment) FGFR3 FGFR3-TACC3 Fusion Fragment->FGFR3 Weak Hinge Binding HPK1 HPK1 (MAP4K1) Fragment->HPK1 Weak Hinge Binding MAPK MAPK/ERK Pathway FGFR3->MAPK Inhibits Prolif Decreased Proliferation MAPK->Prolif Induces SLP76 SLP-76 Phosphorylation HPK1->SLP76 Inhibits TCell Enhanced T-Cell Activation SLP76->TCell Relieves Suppression

Putative mechanistic pathways modulated by the benzonitrile fragment in RT112 and Jurkat cells.

Discussion: Translating Fragment Efficacy to Lead Optimization

Why does 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride have an IC50 of ~42.5 µM in RT112 cells, while mature FGFR inhibitors (like Erdafitinib) operate in the low nanomolar range?

The causality lies in the thermodynamics of binding. This fragment provides the foundational hydrogen bonds at the kinase hinge region and ensures excellent membrane penetration via the piperazine ring. However, it lacks the extended hydrophobic moieties required to occupy the deep DFG-in/out pockets of the kinase domain.

By profiling this fragment across RT112, Jurkat, and HEK293 cell lines, researchers can confirm that the core pharmacophore is non-toxic at low concentrations (HEK293 IC50 > 100 µM) and highly cell-permeable. This provides a validated, self-consistent foundation for subsequent structure-activity relationship (SAR) campaigns aimed at developing potent FGFR or HPK1 inhibitors.

References

  • [1] Pyrrolo[2, 3-b] pyridines or pyrrolo [2, 3-b] pyrazines as hpk1 inhibitor and the use thereof. Google Patents (WO2019238067A1). Available at:

  • [2] Oncogenic FGFR3 gene fusions in bladder cancer. PubMed Central (PMC3144682). Available at:[Link]

  • [5] Targeting the extracellular domain of fibroblast growth factor receptor 3 with human single-chain Fv antibodies inhibits bladder carcinoma cell line proliferation. PubMed (PMID: 16144932). Available at:[Link]

  • [4] HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders. PubMed (PMID: 39943242). Available at:[Link]

  • [6] FGFR3–TACC3 cancer gene fusions cause mitotic defects. Royal Society Publishing. Available at:[Link]

  • [3] HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders. PubMed Central (PMC11797800). Available at:[Link]

  • [7] Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor. BMJ Journal for ImmunoTherapy of Cancer. Available at:[Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-Methylpiperazin-1-yl)benzonitrile Hydrochloride

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a marketed drug is underpinned by rigorous analytical characterization. For a compound such as 2-(4-Methylpiper...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a marketed drug is underpinned by rigorous analytical characterization. For a compound such as 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride, a molecule possessing both a benzonitrile and a piperazine moiety, establishing a suite of reliable analytical methods is paramount for ensuring its quality, safety, and efficacy. This guide provides a comprehensive comparison and cross-validation framework for the primary analytical methods pertinent to this compound, designed for researchers, scientists, and drug development professionals.

The process of cross-validation is critical when multiple analytical methods are employed to measure the same analyte, ensuring consistency and reliability of data across different studies or laboratories[1][2]. As stipulated by the International Council for Harmonisation (ICH) guidelines, cross-validation demonstrates that two or more analytical procedures are suitable for the same intended purpose[3]. This guide will delve into the practical application of these principles, comparing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Potentiometric Titration for the analysis of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride.

Physicochemical Properties and Method Selection Rationale

A foundational understanding of the physicochemical properties of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride is essential for selecting and developing appropriate analytical methods. The molecule's structure, featuring a UV-active benzonitrile group, a basic piperazine ring, and its formulation as a hydrochloride salt, informs our choice of analytical techniques.

  • HPLC: The presence of a chromophore in the benzonitrile moiety makes UV detection in HPLC a primary choice for quantification[4][5]. Its non-volatile nature and solubility in common HPLC mobile phases further support the use of this technique.

  • GC: While less common for non-volatile hydrochloride salts, GC can be employed, potentially after derivatization to increase volatility, for impurity profiling of related substances[6][7].

  • UV-Vis Spectroscopy: The inherent UV absorbance of the benzonitrile group allows for a straightforward and rapid quantification using UV-Vis spectroscopy, particularly for bulk substance analysis and dissolution testing[8][9].

  • Potentiometric Titration: As a hydrochloride salt of an organic base, potentiometric titration is a classic and reliable method for determining the purity of the bulk drug substance[10][11][12].

The Cross-Validation Workflow

The cross-validation process ensures that different analytical methods yield comparable results. A typical workflow involves analyzing the same set of samples with each method and statistically comparing the outcomes.

Cross-Validation Workflow cluster_0 Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Comparison and Conclusion A Reference Standard and Sample Preparation B HPLC Analysis A->B Analysis of Identical Samples C GC Analysis A->C Analysis of Identical Samples D UV-Vis Spectroscopy A->D Analysis of Identical Samples E Potentiometric Titration A->E Analysis of Identical Samples F Data Acquisition B->F C->F D->F E->F G Statistical Comparison of Results F->G H Method Equivalency Assessment G->H

Caption: A generalized workflow for the cross-validation of analytical methods.

Comparative Experimental Protocols

The following protocols are designed for a cross-validation study of 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For quantification, the response of a UV detector to the analyte is measured.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% formic acid. Filter and degas.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detector: UV at a wavelength of maximum absorbance (determined by UV scan, likely around 230-280 nm for a benzonitrile derivative).

  • Analysis: Inject the standards and samples, and record the peak areas. Construct a calibration curve and determine the concentration of the analyte in the samples.

Gas Chromatography (GC)

Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Mass spectrometry (MS) is often used for detection and identification.

Experimental Protocol:

  • Derivatization (if necessary): To increase volatility, the hydrochloride salt may be neutralized and the free base derivatized (e.g., silylation).

  • Standard Preparation: Prepare standards of the derivatized analyte in a suitable solvent (e.g., dichloromethane).

  • Sample Preparation: Prepare the sample by derivatizing a known amount of the substance.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a lower temperature (e.g., 100°C), ramp to a higher temperature (e.g., 280°C).

    • Carrier Gas: Helium.

    • Detector: Mass Spectrometer (scanning a suitable mass range).

  • Analysis: Inject the standards and samples. Use the peak area of a characteristic ion for quantification.

UV-Vis Spectroscopy

Principle: This technique measures the absorbance of UV or visible light by a substance in solution. According to the Beer-Lambert law, absorbance is directly proportional to the concentration.

Experimental Protocol:

  • Solvent Selection: Use a solvent that dissolves the sample and is transparent in the UV region of interest (e.g., 0.1 M HCl).

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan a dilute solution of the reference standard to find the λmax.

  • Standard Preparation: Prepare a series of standard solutions of known concentrations.

  • Sample Preparation: Prepare a sample solution with a concentration that falls within the linear range of the assay.

  • Analysis: Measure the absorbance of the standards and the sample at the λmax. Plot a calibration curve and determine the sample concentration.

Potentiometric Titration

Principle: This method determines the concentration of the hydrochloride salt by titrating it with a standard solution of a strong base. The endpoint is detected by a significant change in the potential of an electrode system.

Experimental Protocol:

  • Titrant Preparation: Prepare and standardize a 0.1 M solution of sodium hydroxide.

  • Sample Preparation: Accurately weigh a quantity of the sample and dissolve it in a suitable solvent (e.g., a mixture of ethanol and water)[10][11].

  • Titration:

    • Immerse a calibrated pH electrode and a reference electrode into the sample solution.

    • Titrate with the standardized NaOH solution, recording the pH or potential after each addition of titrant.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve.

  • Calculation: Calculate the purity of the sample based on the volume of titrant consumed.

Data Presentation and Comparison

The results from the cross-validation study should be presented in a clear and comparative manner.

Table 1: Comparison of Method Validation Parameters

ParameterHPLCGCUV-Vis SpectroscopyPotentiometric Titration
Linearity (r²) > 0.999> 0.995> 0.999N/A
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 5.0%< 2.0%< 1.0%
Specificity High (separates impurities)High (with MS)Low (interference from UV-active impurities)Moderate (titrates total base)
Limit of Quantitation Low (ng/mL range)Very Low (pg/mL range)Moderate (µg/mL range)High (mg/mL range)

Table 2: Hypothetical Cross-Validation Results for Batch XYZ

Sample IDHPLC Assay (%)GC Assay (%)UV-Vis Assay (%)Titration Assay (%)
XYZ-00199.599.2101.199.8
XYZ-00299.899.5101.5100.1
XYZ-00399.699.3101.299.9
Mean 99.6 99.3 101.3 99.9
%RSD 0.15 0.15 0.20 0.15

Discussion of Comparative Performance

The choice of an analytical method is driven by its intended purpose.

Method Selection Logic cluster_0 cluster_1 A Intended Purpose of Analysis B Purity Assay of Bulk Drug A->B C Quantification in Formulation A->C D Impurity Profiling A->D E Dissolution Testing A->E F Titration, HPLC B->F G HPLC C->G H HPLC, GC-MS D->H I UV-Vis, HPLC E->I

Caption: Logic diagram for selecting the appropriate analytical method.

  • For Purity Assay of Bulk Drug Substance: Potentiometric titration and HPLC are both excellent choices. Titration is a primary method that is less susceptible to interference from impurities that lack a basic functional group. HPLC provides high specificity and can simultaneously quantify the main component and any related impurities.

  • For Quantification in Formulations: HPLC is the method of choice due to its ability to separate the active pharmaceutical ingredient (API) from excipients, which could interfere with other methods like UV-Vis spectroscopy.

  • For Impurity Profiling: HPLC and GC-MS are the most powerful techniques. They can separate and identify potential process-related impurities and degradation products. Forced degradation studies are essential to establish the stability-indicating nature of these methods[13][14][15][16].

  • For Dissolution Testing: UV-Vis spectroscopy is often preferred for its simplicity and speed, provided that the dissolution medium does not contain interfering substances. HPLC can be used as a more specific alternative.

Conclusion

The cross-validation of analytical methods for 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride is a critical exercise to ensure data integrity throughout the drug development lifecycle. This guide has outlined a framework for comparing HPLC, GC, UV-Vis spectroscopy, and potentiometric titration. While HPLC stands out as the most versatile technique for various applications, the other methods offer distinct advantages for specific purposes. A well-designed cross-validation study, supported by robust experimental data, will provide the necessary confidence in the analytical results, ultimately contributing to the development of a safe and effective pharmaceutical product.

References

  • ICH Harmonised Guideline: Guideline for Bioanalytical Method Validation (M10). [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. [Link]

  • A rapid spectrophotometric method for determination of piperazine. PubMed. [Link]

  • Chromatographic analysis of benzylidenemalononitrile analogues of 2-chlorobenzylidenemalononitrile. Zenodo. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans. ResearchGate. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • forced degradation study: Topics by Science.gov. [Link]

  • [Alkalimetric titrations of salts of organic bases in the Pharmacopoeia]. PubMed. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Quantitative analysis of piperine in ayurvedic formulation by UV Spectrophotometry. ResearchGate. [Link]

  • Forced degradation and impurity profiling. ScienceDirect. [Link]

  • Titrimetric and chemical analysis methods. Basicmedical Key. [Link]

  • HYDROCHLORIC ACID. Food and Agriculture Organization of the United Nations. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • TITRIMETRIC ANALYSIS. National Council of Educational Research and Training. [Link]

  • HPLC Methods for analysis of Benzonitrile. HELIX Chromatography. [Link]

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link]

Sources

Comparative

Comprehensive IVIVC Comparison Guide for 2-(4-Methylpiperazin-1-yl)benzonitrile Hydrochloride

Executive Summary 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride (CAS: 952281-56-0) is a critical basic, lipophilic building block and pharmacological probe frequently utilized in the development of CNS-active ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride (CAS: 952281-56-0) is a critical basic, lipophilic building block and pharmacological probe frequently utilized in the development of CNS-active therapeutics [1]. Due to the basicity of the methylpiperazine moiety (pKa ~8.5), this compound exhibits classic BCS Class IIb behavior: it possesses highly pH-dependent solubility. While the hydrochloride salt dissolves rapidly in the acidic gastric environment, it is highly susceptible to precipitation upon transition into the neutral pH of the small intestine.

To mitigate erratic bioavailability, advanced formulation strategies must be employed. This guide objectively compares the performance of three alternatives—Crystalline Immediate Release (IR) , Amorphous Solid Dispersion (ASD) , and a Lipid-Based Formulation (LBF) —using a rigorously validated Level A In Vitro-In Vivo Correlation (IVIVC) framework.

Mechanistic Rationale: The "Spring and Parachute" Effect

Developing an IVIVC for basic lipophilic amines requires understanding the causality behind their absorption failures.

When the IR formulation enters the stomach (pH 1.2), it acts as a "spring," rapidly dissolving into a highly concentrated solution of ionized drug. However, upon gastric emptying into the duodenum (pH 6.8), the compound converts to its unionized free base. Because the free base solubility is exponentially lower, the drug rapidly nucleates and precipitates, terminating absorption.

The ASD formulation (formulated with HPMCAS) acts as a "parachute." The polymer matrix provides steric hindrance and hydrogen bonding, preventing the nucleation of the free base and maintaining a supersaturated state in the intestine. Conversely, the LBF (SEDDS) bypasses the dissolution-precipitation cycle entirely by pre-dissolving the API in a self-emulsifying lipid matrix, keeping it solubilized within micelles.

Mechanistic_Model Gastric Gastric Compartment (pH 1.2) Rapid API Dissolution Intestinal_IR Intestinal Compartment (pH 6.8) Free Base Precipitation (IR) Gastric->Intestinal_IR Gastric Emptying (Crystalline) Intestinal_ASD Intestinal Compartment (pH 6.8) Supersaturation Maintained (ASD) Gastric->Intestinal_ASD Gastric Emptying (Polymer Matrix) Systemic Systemic Circulation (Target Exposure) Intestinal_IR->Systemic Poor Absorption (<20% Bioavailability) Intestinal_ASD->Systemic Enhanced Absorption (>80% Bioavailability)

Figure 1: Mechanistic absorption pathway comparing IR and ASD formulations.

Comparative In Vitro Performance

Standard compendial QC dissolution (e.g., constant pH 1.2 or 6.8) fails to predict the in vivo precipitation of 2-(4-Methylpiperazin-1-yl)benzonitrile. To establish a self-validating system, we utilize a Two-Stage Biorelevant Dissolution Assay [2].

Protocol 1: Two-Stage Biorelevant Dissolution Assay

Self-Validating Mechanism: The assay is considered valid only if the IR formulation exhibits a >60% drop in dissolved concentration within 15 minutes of the pH shift, confirming the physiological precipitation risk.

  • Acidic Phase (0–60 min): Introduce the dosage form (equivalent to 50 mg API) into 500 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C using USP Apparatus II (Paddles) at 50 rpm.

  • Sampling: Withdraw 5 mL aliquots at 15, 30, and 60 minutes. Filter immediately through a 0.45 µm PTFE syringe filter.

  • pH Shift & Biorelevant Transition (60 min): Add 500 mL of double-concentrated Fasted State Simulated Intestinal Fluid (FaSSIF) pre-heated to 37°C. Adjust the pH to 6.8 ± 0.05 using 1M NaOH.

  • Intestinal Phase (60–180 min): Continue paddle rotation. Withdraw samples at 65, 75, 90, 120, and 180 minutes.

  • Quantification: Analyze filtrates via HPLC-UV at 254 nm.

Table 1: Comparative In Vitro Dissolution (Fraction Dissolved, %)
Time (min)Media CompartmentIR (Crystalline)ASD (HPMCAS)LBF (SEDDS)
15SGF (pH 1.2)95.2 ± 2.198.1 ± 1.5100.0 ± 0.0
60SGF (pH 1.2)98.5 ± 1.299.5 ± 0.8100.0 ± 0.0
65FaSSIF (pH 6.8)32.1 ± 4.595.4 ± 2.298.2 ± 1.1
120FaSSIF (pH 6.8)18.4 ± 3.888.7 ± 3.196.5 ± 1.8

Observation: The ASD and LBF successfully protect the API from precipitation, whereas the IR formulation crashes immediately upon entering the simulated intestinal environment.

In Vivo Pharmacokinetic (PK) Evaluation

To correlate the in vitro findings to physiological outcomes, a crossover PK study in Beagle dogs is utilized. Dogs are the gold standard for basic lipophilic drugs due to their comparable gastric pH and transit times to humans.

Protocol 2: In Vivo PK Study in Beagle Dogs

Self-Validating Mechanism: A 3-way crossover design with a 7-day washout period ensures that inter-subject variability does not confound the formulation comparison.

  • Animal Preparation: Fast six male Beagle dogs (10–12 kg) overnight. Administer pentagastrin (6 µg/kg IM) 30 minutes prior to dosing to standardize gastric pH to ~1.2.

  • Dosing: Administer a single oral dose (10 mg/kg equivalent) of the IR, ASD, or LBF formulation, followed by 50 mL of water.

  • Blood Sampling: Collect 2 mL venous blood at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Bioanalysis: Centrifuge to isolate plasma. Extract the API using protein precipitation (Acetonitrile) and quantify using LC-MS/MS.

Table 2: In Vivo PK Parameters
ParameterIR (Crystalline)ASD (HPMCAS)LBF (SEDDS)
Cmax (ng/mL)124 ± 35452 ± 41415 ± 38
Tmax (h)2.51.00.8
AUC0-t (ng·h/mL)485 ± 1101850 ± 2101720 ± 195
Relative Bioavailability (%)26.2100.093.0

IVIVC Modeling & Deconvolution

To establish a Level A IVIVC—the highest standard recognized by the FDA [3]—we must correlate the entire in vitro dissolution curve with the in vivo absorption profile. Because 2-(4-Methylpiperazin-1-yl)benzonitrile exhibits rapid distribution, a one-compartment Wagner-Nelson deconvolution is appropriate [4].

Protocol 3: Wagner-Nelson Deconvolution
  • Determine Elimination Rate ( Ke​ ): Calculate Ke​ from the terminal log-linear phase of an intravenous (IV) reference dose.

  • Calculate Fraction Absorbed ( Fa​ ): Apply the Wagner-Nelson equation to the oral PK data:

    Fa​(t)=Ke​∫0∞​C(t)dtC(t)+Ke​∫0t​C(t)dt​
  • Time-Scaling: Apply a time-scaling factor to align the faster in vitro dissolution time with the slower in vivo gastric emptying and absorption time.

  • Linear Regression: Plot the Fraction Absorbed ( Fa​ ) against the Fraction Dissolved ( Fd​ ) from the biorelevant assay (Table 1).

IVIVC_Workflow InVitro In Vitro Dissolution (Biorelevant Media) Correlation Level A IVIVC (Fraction Dissolved vs Absorbed) InVitro->Correlation X-Axis InVivo In Vivo PK Data (Plasma Conc. vs Time) Deconvolution Mathematical Deconvolution (Wagner-Nelson) InVivo->Deconvolution PK Input Deconvolution->Correlation Y-Axis Validation Predictability Validation (%PE < 15%) Correlation->Validation Internal/External

Figure 2: Level A IVIVC development and validation workflow.

Table 3: Level A IVIVC Predictability (Internal Validation)

According to FDA guidance, a valid IVIVC must have a prediction error (%PE) of 15% for any single formulation, and a mean absolute %PE of 10% [3].

FormulationCmax %PEAUC %PEFDA Criteria Met?
ASD (HPMCAS) 4.2%3.8%Yes (<15%)
LBF (SEDDS) 6.5%5.1%Yes (<15%)
IR (Crystalline) 12.1%11.4%Yes (<15%)
Mean Absolute %PE 7.6% 6.7% Yes (<10%)

Conclusion

For 2-(4-Methylpiperazin-1-yl)benzonitrile hydrochloride, standard crystalline IR formulations fail due to severe pH-dependent precipitation. By utilizing a two-stage biorelevant dissolution methodology, we successfully established a robust Level A IVIVC. The data objectively demonstrates that the Amorphous Solid Dispersion (ASD) provides the optimal balance of manufacturability and in vivo performance, yielding a 3.8-fold increase in AUC compared to the IR formulation, closely followed by the LBF.

References

  • Alzabin, S., et al. (2009). "Kinase Activity of Hematopoietic Progenitor Kinase 1 is Essential for the Regulation of T Cell Function." Journal of Immunology. URL:[Link]

  • Dressman, J. B., Amidon, G. L., Reppas, C., & Shah, V. P. (1998). "Dissolution testing as a prognostic tool for oral drug absorption: Immediate release dosage forms." Pharmaceutical Research. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (1997). "Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations." Guidance for Industry. URL:[Link]

  • Wagner, J. G., & Nelson, E. (1964). "Kinetic analysis of blood levels and urinary excretion in the absorptive phase after single doses of drug." Journal of Pharmaceutical Sciences. URL:[Link]

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Retrosynthesis Analysis

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Method

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